The potency and selectivity of PP242 are foundational to its mechanism of action.
| Target | IC₅₀ / Inhibition | Context / Assay | Significance |
|---|---|---|---|
| mTOR | 8 nM [1] [2] | Cell-free assay [1] | Primary target; defines compound class (TORKinib) [3]. |
| mTORC1 | 30 nM [2] [4] | Cellular complex [2] | Inhibits phosphorylation of S6K1 and 4E-BP1 [1]. |
| mTORC2 | 58 nM [2] [4] | Cellular complex [2] | Inhibits phosphorylation of Akt at Ser473 [5] [3]. |
| PI3Kδ | 100 nM [2] | >10-fold selectivity over mTOR [1] | Contributes to high selectivity profile versus broader PI3K family inhibitors [3]. |
| Other Kinases (e.g., PKCα, JAK2) | ~50 nM - 5.1 µM [2] [6] | Profiling against 219 protein kinases [2] [3] | Demonstrates high selectivity within the kinome at physiologically relevant concentrations [3]. |
PP242 elicits a range of downstream cellular effects that underpin its anti-proliferative and cytotoxic properties.
| Cell Line / System | Concentration | Effect / Activity | Experimental Readout |
|---|---|---|---|
| ERas Transformed Cells | 1.5 µM for 48h [7] | Irreversible proliferation inhibition and cell death [7] | Growth curves, MTT assay, clonogenic survival [7]. |
| Various (e.g., Rh30, HT29) | 1 µM for 2h [1] | Inhibition of mTORC1 (p-S6K1) and mTORC2 (p-Akt Ser473) [1] | Western Blot [1]. |
| Osteosarcoma (MG63, U2OS, Saos-2) | 100 nM for 36h [1] | Promotion of apoptosis and prevention of migration [1] | Apoptosis assay, migration assay [1]. |
| ERas Transformed Cells | 1.5 µM (Short-term) [7] | Induction of selective autophagy (mitophagy) and caspase activation [7] | Transmission Electron Microscopy, Western Blot (LC3-I/II, p62), Caspase-3/9 activity [7]. |
| Primary Cells | Not Specified [5] [3] | More complete inhibition of proliferation than rapamycin [5] [3] | Cell proliferation assays [5]. |
PP242's key differentiator is its ability to directly target the ATP-binding site of the mTOR kinase, enabling inhibition of both mTORC1 and mTORC2 complexes, which is visually summarized in the pathway below.
PP242 inhibits both mTORC1 and mTORC2 by binding the mTOR kinase domain, blocking downstream signaling [5] [3].
While both are mTOR inhibitors, PP242's mechanism offers significant advantages in a research context.
| Feature | PP242 (this compound) | Rapamycin |
|---|---|---|
| Target Site | ATP-binding site of mTOR kinase [3] | FKBP-12, forming a complex that allosterically inhibits mTORC1 [5] |
| Complex Inhibition | Both mTORC1 and mTORC2 [5] [3] | mTORC1 only (and mTORC2 with long-term treatment) [5] |
| Effect on 4E-BP1 | Potent inhibition of phosphorylation, effectively blocking cap-dependent translation [5] [3] | Partial or ineffective inhibition of phosphorylation in many contexts [5] [3] |
| Cellular Outcome | Often cytotoxic, inducing cell death [7] | Primarily cytostatic, causing reversible cell cycle arrest [7] |
| Induced Autophagy | Selective autophagy (mitophagy), which can lead to cell death [7] | Non-selective, survival-oriented autophagy [7] |
Key methodological considerations for using PP242 in cell-based assays include:
This compound (PP242) is a selective, ATP-competitive mTOR kinase inhibitor. It simultaneously targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), distinguishing it from first-generation rapalogs that primarily inhibit mTORC1 [1] [2].
| Property | Description |
|---|---|
| Chemical Name | PP242 |
| CAS Number | 1092351-67-1 |
| Molecular Weight | 308.34 g/mol |
| Molecular Formula | C₁₆H₁₆N₆O |
| Mechanism of Action | Selective, ATP-competitive mTOR kinase inhibitor [1]. |
| Primary Target | mTOR (IC₅₀ = 8 nM) [1]. |
| Key Complex Inhibition | mTORC1 (IC₅₀ = 30 nM), mTORC2 (IC₅₀ = 58 nM) [1]. |
| Selectivity | Remarkably selective for mTOR over other PI3K family members and a broad panel of protein kinases [1]. |
This compound belongs to a class of mTOR inhibitors known as TORKinibs or second-generation ATP-competitive inhibitors. The following table contrasts it with other types of mTOR-targeting drugs.
| Inhibitor Type / Example | Mechanism of Action | Key Characteristics & Clinical Context |
|---|
| First-Generation (Rapalogs) e.g., Everolimus, Temsirolimus | Allosteric inhibitor of mTORC1 only [3]. | - Incomplete suppression of mTORC1 [2].
Research has demonstrated this compound's efficacy in various experimental models. Here is a summary of key findings and common methodologies used in preclinical studies.
| Application / Model | Key Experimental Findings |
|---|---|
| In Vitro Anti-Proliferation | This compound inhibits cell proliferation more effectively than rapamycin. In SIN1-/- (mTORC2-deficient) MEFs, this compound retains strong anti-proliferative effects while rapamycin's efficacy is reduced, indicating its effect is not solely dependent on mTORC2 inhibition [1]. |
| Melanoma Cell Studies (in vitro) | At 20 nM concentration in combination with a MEK inhibitor (AS-703026), this compound synergistically increased caspase-3 activation and apoptosis while inhibiting proliferation in several melanoma cell lines (WM3211, Mel 1359, MEWO) [5]. |
| In Vivo Pharmacodynamics | A study in mice showed this compound completely inhibited phosphorylation of Akt at Ser473 and Thr308 in fat and liver tissues, consistent with mTORC2 inhibition. In skeletal muscle, it only partially inhibited Akt phosphorylation, suggesting tissue-specific mechanisms [1]. |
Typical In Vitro Protocol for Anti-Proliferation Assay:
The following diagram illustrates the PI3K-Akt-mTOR signaling pathway and the mechanism of action for this compound.
This diagram shows how this compound acts as a catalytic inhibitor blocking both mTORC1 and mTORC2, unlike rapalogs which only partially inhibit mTORC1.
This compound (PP242) is primarily a preclinical research tool and has not been approved for clinical use [1] [5]. However, it has been instrumental in validating the therapeutic potential of dual mTORC1/2 inhibition.
Torkinib is a pyrazolopyrimidine-based compound that acts as an ATP-competitive inhibitor, binding directly to the kinase domain of mTOR [1] [2]. Its high selectivity stems from specific molecular interactions with key residues in the ATP-binding pocket.
The diagram below illustrates how PP242 achieves its dual inhibition of mTORC1 and mTORC2, leading to distinct downstream effects.
PP242 inhibits mTORC1/2, blocking protein translation and Akt activation, inducing cell death.
The table below summarizes the potency (IC50 values) of this compound against mTOR and a selection of other kinases.
| Target Kinase | IC50 Value | Selectivity vs. mTOR |
|---|---|---|
| mTOR | 8 nM [4] [5] | - |
| mTORC1 | 30 nM [5] | - |
| mTORC2 | 58 nM [5] | - |
| PI3K p110δ | 100 nM [5] [6] | ~12-fold |
| DNA-PK | 410 nM [5] [6] | ~51-fold |
| PDGFR | 410 nM [6] | ~51-fold |
| PI3K p110γ | 1.3 μM [5] | ~162-fold |
| PI3K p110α | 2 μM [5] | ~250-fold |
| PI3K p110β | 2.2 μM [5] | ~275-fold |
| VEGFR2 | 1.5 μM [5] | ~187-fold |
This compound demonstrates potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines.
| Cell Line / Model | Assay / Effect | Key Finding / Concentration |
|---|---|---|
| ERas Transformed Cells | Proliferation Inhibition | Complete suppression at 1.5 μM for 48h [7] |
| Various Cancer Cell Lines | Cell Viability (IC50) | Ranged from 0.09 μM (SW48) to 7.8 μM (SW620) [4] |
| MG63, U2OS, Saos-2 | Apoptosis Assay | Induced apoptosis at 100 nM for 36h [4] |
| MEFs (Primary Cells) | Proliferation Inhibition | More potent inhibition than rapamycin [1] [2] |
| p190-transformed BM Cells | In Vivo Leukemia Model | Delayed leukemia onset at ~60 mg/kg/day (oral) [6] |
To help you replicate key findings, here are standardized protocols for assessing PP242 activity.
This protocol measures the direct inhibition of mTOR kinase activity by PP242.
This protocol evaluates the anti-proliferative effect of PP242 on cells.
This compound (PP242) serves as a critical tool compound in biomedical research due to its clear structure-activity relationship, high selectivity as an mTOR kinase domain inhibitor, and well-characterized functional effects.
Unlike first-generation allosteric inhibitors like rapamycin that partially inhibit mTORC1, Torkinib competes with ATP for binding to the catalytic site of the mTOR kinase domain, leading to comprehensive inhibition of both mTORC1 and mTORC2 [1] [2].
The diagram below illustrates how this compound inhibits the mTOR signaling pathway.
This compound inhibits mTOR, blocking signaling through both mTORC1 and mTORC2 complexes.
This compound demonstrates high potency and selectivity for mTOR. The tables below summarize its key biochemical and cellular characteristics.
Table 1: Primary Target and Selectivity Profile
| Target | IC₅₀ (nM, cell-free) | Description |
|---|---|---|
| mTOR | 8 [6] [7] [8] | Primary target; ATP-competitive inhibition. |
| mTORC1 | 30 [6] [8] [9] | Inhibits phosphorylation of S6K, 4E-BP1. |
| mTORC2 | 58 [6] [8] [9] | Inhibits phosphorylation of AKT (Ser473). |
| p110δ (PI3K) | 100 [6] [8] | >10-fold selectivity over mTOR. |
| DNA-PK | 410 [6] [8] | ~50-fold selectivity over mTOR. |
| p110α/β/γ (PI3K) | 1,300 - 2,200 [6] [8] | >100-fold selectivity over mTOR. |
Table 2: Cellular and In Vivo Activity
| Assay Type | Model System | Result / Activity |
|---|---|---|
| Anti-proliferative (In Vitro) | p190-transformed murine BM cells | GI₅₀ = 12 nM [6] [8] |
| Various solid tumor cell lines (SKOV3, PC3, etc.) | GI₅₀ = 0.19 - 2.13 µM [6] [8] | |
| Target Modulation (In Vitro) | BT549 cells (Western Blot) | Inhibited phosphorylation of Akt, p70S6K, and S6 [6] [8] |
| Apoptosis Induction (In Vitro) | Osteosarcoma cells (MG63, U2OS, Saos-2) | Promoted apoptosis at 100 nM [7] |
| Efficacy (In Vivo) | HCT116 colorectal cancer xenografts (oral, 21 days) | 75% reduction in tumor volume at 10 mg/kg [8] |
| p190 BCR-ABL leukemia model (oral) | Delayed leukemia onset at 30 and 60 mg/kg [6] [8] |
Here are detailed methodologies for key experiments involving this compound.
This protocol measures the direct inhibition of mTOR kinase activity in vitro [6] [8].
This protocol determines the anti-proliferative effects of this compound [6] [7] [8].
This describes a typical in vivo dosing protocol in mouse models [6] [8].
Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase [1] [2]. Unlike the first-generation inhibitor rapamycin which allosterically inhibits only mTOR Complex 1 (mTORC1), this compound targets the catalytic site of mTOR, thereby potently inhibiting both mTORC1 and mTORC2 [3] [4] [5].
The diagram below illustrates the core mTOR signaling pathway and the site of action for TORKinibs.
Key differentiator of TORKinibs is simultaneous inhibition of mTORC1 and mTORC2 complexes.
The tables below summarize key quantitative data on this compound's potency and its cellular effects across various cancer models.
Table 1: In Vitro Kinase Inhibition Profile of this compound (PP242) [1] [2]
| Target Kinase / Complex | IC₅₀ Value | Note |
|---|---|---|
| mTOR | 8 nM | Kinase domain in cell-free assays [1]. |
| mTORC1 | 30 nM | Measured in cellular assays [1]. |
| mTORC2 | 58 nM | Measured in cellular assays [1]. |
| PI3Kδ | 100 nM | >10-fold selectivity vs. mTOR [1]. |
| DNA-PK | 410 nM | Related PIKK family member [1]. |
| PI3Kα/β/γ | 1.3 - 2.2 µM | >100-fold selectivity vs. mTOR [1] [2]. |
Table 2: Summary of Select Cellular & Preclinical Effects [4] [2]
| Observed Effect | Model System | Concentration / Dose | Key Findings |
|---|---|---|---|
| Inhibition of mTORC1/2 Signaling | U87vIII, Rh30, HT29 cells | 0.04 - 2.5 µM; 1 µM | Inhibited phospho-S6K1 (mTORC1) and phospho-Akt Ser473 (mTORC2) [2]. |
| Anti-proliferation & Cytotoxicity | Various cancer cell lines (e.g., HCT116, MM.1S, 786-O) | IC₅₀ values: 0.09 - 7.8 µM | More effective than rapamycin; induced G1 arrest and/or apoptosis [4] [2]. |
| Anti-tumor Efficacy In Vivo | Mouse xenograft models (e.g., multiple myeloma, colon cancer) | 50 - 100 mg/kg (oral) | Delayed leukemia onset; inhibited growth of colon cancer and multiple myeloma xenografts [4]. |
| Impact on Immune Cells | Preclinical models | Varies | Promoted Treg expansion; impaired antibody class switching in B cells [3] [6]. |
Based on published research, here are detailed methodologies for key experiments investigating this compound's effects.
This is a foundational protocol to confirm target engagement and measure the pharmacodynamic effects of this compound [4] [2].
This protocol evaluates the functional consequence of mTOR pathway inhibition [4] [2].
This protocol outlines the assessment of this compound's efficacy in a live animal model [4].
This compound (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, which has emerged as a valuable research tool for studying mTOR signaling in various disease models. With an IC₅₀ of 8 nM against mTOR in cell-free assays, PP242 demonstrates remarkable specificity, targeting both mTOR complexes (mTORC1 and mTORC2) with significantly greater potency than related PI3K isoforms [1] [2]. This dual inhibition capability distinguishes PP242 from first-generation rapalogs, which primarily target mTORC1 and incompletely suppress its functions. PP242 has shown substantial antiproliferative and antimetastatic effects across diverse cancer cell lines, making it a promising candidate for oncological research and targeted therapy development [3].
The molecular mechanism of PP242 involves direct competition with ATP for binding to the kinase domain of mTOR, thereby blocking phosphorylation events downstream of both mTORC1 and mTORC2 complexes. This results in suppression of S6K1 and 4E-BP1 phosphorylation (via mTORC1 inhibition) and reduced Akt phosphorylation at Ser473 (via mTORC2 inhibition) [1] [4]. By simultaneously targeting both complexes, PP242 effectively disrupts the PI3K/AKT/mTOR signaling axis, a pathway frequently dysregulated in cancer, thereby modulating critical cellular processes including proliferation, survival, migration, and angiogenesis [3].
Table 1: Biochemical inhibition profile of this compound (PP242)
| Target | IC₅₀ Value | Significance |
|---|---|---|
| mTOR | 8 nM | Primary target; measured in cell-free assays [1] |
| mTORC1 | 30 nM | Inhibition of ribosomal protein S6K and 4E-BP1 phosphorylation [2] |
| mTORC2 | 58 nM | Suppression of Akt phosphorylation at Ser473 [2] |
| PI3Kδ | 100 nM | >10-fold selectivity over mTOR [1] |
| DNA-PK | 410 nM | Related kinase with structural similarities to mTOR [4] |
| PI3Kα/β/γ | 1.3-2.2 μM | >100-fold selectivity over mTOR [1] |
Table 2: Cellular activity of this compound (PP242) in various cancer models
| Cell Line | Cancer Type | Assay | Concentration | Effect |
|---|---|---|---|---|
| AGS | Gastric cancer | Cell viability | IC₅₀: 50-500 nM | Dose-dependent proliferation inhibition [3] |
| HCT 116 | Colorectal cancer | Growth inhibition | IC₅₀: 0.41 μM | Potent growth suppression [1] |
| HT-29 | Colorectal cancer | Growth inhibition | IC₅₀: 0.23 μM | Effective growth control [1] |
| MCF-7 | Breast cancer | Apoptosis | 200 nM | Induction of programmed cell death [1] |
| MG63 | Osteosarcoma | Apoptosis | 100 nM | Promotes apoptosis after 36h [1] |
| HUVEC | Endothelial | Tube formation | 50-500 nM | Inhibition of angiogenesis [3] |
| 786-O | Renal carcinoma | E-cadherin expression | 0.5 μM | Dose-dependent increase in E-cadherin [1] |
PP242 exhibits broad-spectrum antiproliferative activity across numerous cancer cell types, with IC₅₀ values typically ranging from nanomolar to low micromolar concentrations [1] [3]. Beyond direct cytotoxicity, PP242 modulates critical cancer hallmarks including metastasis and angiogenesis. In gastric cancer models, PP242 significantly inhibits cell migration and invasion at concentrations similar to those required for proliferation suppression [3]. Additionally, PP242 disrupts angiogenic processes by inhibiting capillary tube formation in endothelial cells, suggesting potential anti-angiogenic therapeutic applications [3].
The mechanistic target of rapamycin (mTOR) functions as a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status [5]. mTOR exists in two structurally and functionally distinct complexes: mTORC1 (containing Raptor) and mTORC2 (containing Rictor) [5]. mTORC1 primarily controls protein synthesis, lipid synthesis, and autophagy through phosphorylation of downstream effectors including S6K and 4E-BP1. mTORC2 regulates cytoskeletal organization and cell survival by phosphorylating Akt at Ser473, which is necessary for its full activation [5].
PP242 represents a second-generation mTOR inhibitor that targets the ATP-binding site of the mTOR kinase domain, unlike allosteric inhibitors like rapamycin [6]. This mechanism enables PP242 to simultaneously inhibit both mTORC1 and mTORC2, thereby more completely suppressing mTOR signaling and avoiding the compensatory Akt activation often observed with rapalogs [3]. The inhibition of both complexes results in coordinated suppression of protein synthesis, cell cycle progression, and survival signals, explaining the potent antitumor activity observed across diverse cancer models [1] [3].
Figure 1: PP242 inhibition of mTOR signaling pathway. PP242 targets the kinase domain of both mTORC1 and mTORC2 complexes, thereby suppressing downstream signaling events that promote protein synthesis, cell growth, and survival [1] [5] [4].
The CCK-8 assay provides a colorimetric method for quantifying cell viability based on mitochondrial dehydrogenase activity [3].
The wound healing assay evaluates two-dimensional cell migration capability in response to PP242 treatment [3].
Western blotting enables direct assessment of mTOR pathway inhibition by monitoring phosphorylation status of key downstream targets [3].
This assay evaluates the antiangiogenic potential of PP242 by measuring endothelial tube formation on Matrigel [3].
Figure 2: Experimental workflow for PP242 in vitro studies. This flowchart outlines the key steps in designing and executing experiments with PP242, from compound preparation through data analysis [1] [3].
Table 3: Formulation and handling guidelines for PP242
| Parameter | Specification | Notes |
|---|---|---|
| Molecular weight | 308.34 g/mol | [1] |
| Purity | >99% by HPLC | Verify upon receipt [1] [4] |
| CAS Registry | 1092351-67-1 | [2] [4] |
| Solubility in DMSO | Up to 8 mg/mL (25.9 mM) | [4] |
| Stock concentration | 10 mM recommended | Stable for 1 month at -20°C [2] |
| Long-term storage | -20°C to -80°C (desiccated) | Stable for 1-2 years as supplied [4] |
| Working solutions | Prepare fresh in culture media | Final DMSO ≤0.1% [3] |
| Assay Aspect | Detailed Protocol Specifications |
|---|---|
| Cell Lines | Melanoma: WM3211 (primary), Mel 1359 (metastatic), MEWO (metastatic) [1] |
| Torkinib Treatment | 20 nM working concentration; 24-48 hour incubation [1] |
| Combination Agents | MEK1/2 inhibitor AS-703026 (10 µM); 24-48 hour co-incubation [1] |
| Proliferation Assay | Crystal violet staining; quantitative measurement [1] |
| Viability & Cytotoxicity | LDH cytotoxicity detection; fluorogenic caspase-3 activation (DEVD-AFC substrate) [1] |
| Apoptosis Detection | DNA fragmentation ELISA (mono-/oligonucleosomes); DAPI staining [1] |
| Mechanistic Analysis | Western blot: phospho-mTOR (Ser2448, Ser2481), Bcl-2 family proteins [1] |
The experimental workflow for assessing this compound's effects on cancer cells involves parallel paths for proliferation measurement, apoptosis detection, and mechanistic studies, culminating in data analysis and interpretation.
This compound (PP242) is a second-generation ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes, unlike rapamycin analogs which primarily inhibit mTORC1 [1]. This comprehensive inhibition blocks downstream signaling through 4E-BP1 and S6K1, inducing apoptosis and reducing cancer cell proliferation.
Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It simultaneously targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), distinguishing it from first-generation rapalogs that primarily inhibit mTORC1 [1] [2]. Its key biochemical properties are summarized below:
| Property | Value / Characterization |
|---|---|
| CAS Number | 1092351-67-1 [1] |
| Molecular Weight | 308.34 g/mol [3] |
| IC₅₀ (mTOR) | 8 nM [3] [1] |
| IC₅₀ (mTORC1) | 30 nM [1] |
| IC₅₀ (mTORC2) | 58 nM [1] |
| Selectivity | >10-fold selective for mTOR over PI3Kδ, and >100-fold selective over PI3Kα/β/γ [3] |
| Primary Action | Induces apoptosis and mitophagy [3] |
This foundational protocol is adaptable for various cell-based assays to study PP242-induced apoptosis.
The following table consolidates effective PP242 treatment conditions for inducing apoptosis and signaling inhibition across various cancer cell lines, as reported in the literature.
Table 1: PP242 Apoptosis Induction Protocols Across Cell Lines
| Cell Line | Origin | Assay Type | Concentration | Incubation Time | Key Findings / Readout | PMID / Reference |
|---|---|---|---|---|---|---|
| Caki, ACHN, A498 | Renal Carcinoma | Apoptosis (Annexin V, PARP cleavage) | 2 - 5 µM (with Curcumin) | 30 - 48 hours | Synergistic cell death; Bax activation; ↓Mcl-1, ↓Bcl-2 [5] | - |
| MG63, U2OS, Saos-2 | Osteosarcoma | Apoptosis Assay (Caspase activation) | 100 nM | 36 hours | Promotes apoptosis [3] | - |
| MCF-7, MDA-MB-231 | Breast Cancer | Apoptosis Assay | 200 nM | 36 hours | Induces apoptosis [3] | - |
| WM3211, Mel 1359, MEWO | Melanoma | Caspase-3 Activation / DNA Fragmentation | 20 nM | 24 - 48 hours | Activates caspase-3 and induces apoptosis [4] | - |
| Primary AML Cells | Acute Myeloid Leukemia | Apoptosis (Annexin V) / Viability | 0.5 - 2 µM | 24 - 48 hours | Induces apoptosis even in stromal co-culture; ↓p-AKT, ↓p-S6K [2] | - |
| HCT-8 | Colorectal Adenocarcinoma | Infection Inhibition | 0.5 µM | 45 hours post-infection | Reduces C. parvum infection by 70-77% [6] | - |
| Various (e.g., Rh30, HT29) | General Protocol | Signaling Inhibition (Western Blot) | 1 µM | 2 hours | Inhibits mTORC1 (p-S6K) and mTORC2 (p-Akt) signaling [3] | - |
PP242 induces apoptosis through dual inhibition of mTORC1 and mTORC2, leading to a coordinated shutdown of pro-survival signals.
The diagram above illustrates the core mechanism. Key molecular events in apoptosis induction include:
Research indicates that PP242 alone may not induce robust apoptosis in all cell types but can be highly effective in combination.
Torkinib (PP242) is a selective, ATP-competitive small-molecule inhibitor of the mammalian target of rapamycin (mTOR) with an IC₅₀ of 8 nM in cell-free assays. It represents a second-generation mTOR inhibitor that targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), unlike first-generation rapalogs that primarily inhibit mTORC1. This distinctive property enables PP242 to completely suppress mTOR signaling by preventing the phosphorylation of key downstream effectors, resulting in more potent anti-proliferative effects across various cancer cell types. PP242 has demonstrated remarkable selectivity for mTOR over other PI3K family kinases, showing >10-fold and >100-fold selectivity for mTOR compared to PI3Kδ or PI3Kα/β/γ, respectively [1] [2].
The significance of PP242 in autophagy research stems from its ability to induce selective autophagy targeting mitochondria (mitophagy), which ultimately leads to caspase-dependent cell death in transformed cells. This property makes it an invaluable research tool for investigating the complex role of autophagy in cellular fate decisions and for developing novel cancer therapeutic strategies that exploit autophagy pathways [3].
PP242 exerts its effects through direct ATP-competitive binding to the catalytic site of mTOR, simultaneously inhibiting both mTORC1 and mTORC2 complexes with IC₅₀ values of 30 nM and 58 nM, respectively. This dual inhibition leads to comprehensive suppression of mTOR signaling pathways: mTORC1 inhibition results in decreased phosphorylation of S6K and 4E-BP1, while mTORC2 inhibition prevents Akt phosphorylation at Ser473, which is essential for its full activation [1] [4].
The inhibition of mTORC1 by PP242 potently activates autophagy through several mechanisms. Unlike rapamycin, which primarily inhibits S6K phosphorylation, PP242 strongly inhibits both S6K and 4E-BP1 phosphorylation, leading to more effective disruption of cap-dependent translation. Additionally, PP242 inhibits mTORC1-dependent phosphorylation of ULK1 at Ser757 (the mammalian ortholog of ATG1), which promotes autophagosome formation and initiation of autophagy [3].
PP242 induces a specialized form of autophagy specifically targeting mitochondria (mitophagy). According to transmission electron microscopy data, short-term PP242 treatment results in numerous severely damaged mitochondria characterized by intense vacuolization and destruction of mitochondrial cristae. These damaged mitochondria become enclosed in single membrane-bound autophagic vacuoles, initiating mitophagy. However, this process is characterized by impaired autophagic flux, as evidenced by reduced degradation of p62/SQSTM1 despite accumulation of LC3-II and conversion from LC3-I [3].
The PP242-induced mitophagy ultimately leads to cell death through caspase activation and nucleosomal DNA fragmentation, even in the absence of classical apoptotic morphology. This unique pathway makes PP242 particularly valuable for studying the intersection between autophagy and programmed cell death [3].
Table 1: Kinase Inhibition Profile of PP242
| Target | IC₅₀ (nM) | Cellular Function |
|---|---|---|
| mTOR | 8 | Master regulator of cell growth and metabolism |
| mTORC1 | 30 | Controls translation, ribosome biogenesis |
| mTORC2 | 58 | Regulates cytoskeleton, cell survival |
| p110δ | 100 | PI3K catalytic subunit |
| DNA-PK | 410 | DNA repair |
| PDGFR | 410 | Growth factor signaling |
| p110α | 1960 | PI3K catalytic subunit |
| p110β | 2200 | PI3K catalytic subunit |
| p110γ | 1270 | PI3K catalytic subunit |
The following diagram illustrates the key mechanistic pathways through which PP242 modulates autophagy and mitophagy:
PP242 demonstrates potent anti-proliferative activity across diverse cancer cell lines. In hematopoietic transformation models, PP242 suppressed growth by >90% with low nanomolar potency (GI₅₀ of 12 nM in p190-transformed murine bone marrow cells). The compound also exhibited significant efficacy in solid tumor cell lines, including SKOV3 (ovarian, GI₅₀ = 0.49 μM), PC3 (prostate, GI₅₀ = 0.19 μM), 786-O (renal, GI₅₀ = 2.13 μM), and U87 (glioblastoma, GI₅₀ = 1.57 μM) [1].
In gastric cancer models, PP242 inhibited cell proliferation with IC₅₀ values ranging from 50 to 500 nM across multiple cell lines (AGS, MKN45, MKN28, KATO3, SGC7901, N87). The compound also effectively suppressed metastasis and angiogenesis by inhibiting migration, invasion, and capillary tube formation in human umbilical vein endothelial cells (HUVECs) [5].
PP242 induces distinct autophagic responses compared to rapamycin. While rapamycin causes reversible, non-selective autophagy that enables cell survival after drug removal, PP242 triggers irreversible mitophagy that culminates in cell death. In ERas tumor cells, PP242 treatment (1.5 μM for 48 hours) completely suppressed proliferation and induced characteristic mitophagy, evidenced by accumulation of LC3-II and presence of mitochondria within single membrane-bound autophagic vacuoles [3].
This PP242-induced mitophagy is accompanied by caspase-3 and caspase-9 activation and nucleosomal DNA fragmentation, indicating intersection with apoptotic pathways. The cell death occurred despite absence of classical apoptotic morphology such as chromatin condensation or cytoplasmic blebbing [3].
Table 2: Cellular Efficacy of PP242 in Various Cancer Models
| Cell Line | Cancer Type | Assay | Concentration | Effect |
|---|---|---|---|---|
| BT549 | Breast | Phosphorylation | 0.04-10 μM | Dose-dependent inhibition of Akt, p70S6K, S6 |
| ERas | Transformed | Proliferation | 1.5 μM | Complete suppression after 48h |
| p190 BM | Hematopoietic | Growth | 12 nM (GI₅₀) | >90% suppression |
| SUP-B15 | Leukemia | Growth | 90 nM (GI₅₀) | Significant suppression |
| K562 | Leukemia | Growth | 85 nM (GI₅₀) | Significant suppression |
| AGS | Gastric | Viability | 50-500 nM (IC₅₀) | Dose-dependent decrease |
| HUVEC | Endothelial | Tube Formation | 50-500 nM | Inhibition of angiogenesis |
For in vitro applications, prepare working solutions by diluting stock solution in culture media. The final DMSO concentration should not exceed 0.1% to maintain cell viability.
For in vivo administration, use the following validated formulation:
Cell treatment:
Autophagy assessment:
Functional assays:
Transmission electron microscopy:
Mitochondrial assessment:
Formulation preparation:
Animal dosing:
Efficacy assessment:
Table 3: Combination Strategies with PP242
| Combination Partner | Experimental Model | Concentration | Effect | Mechanism |
|---|
| Curcumin | Renal carcinoma Caki cells | PP242: 0.25-2 μM Curcumin: 10-20 μM | Enhanced apoptosis | Lysosomal membrane permeabilization, Rictor downregulation | | MEK inhibitors | Multiple myeloma cells | PP242: 0.1-1 μM MEKi: 0.5-5 μM | Synergistic cell death | Counteracts ERK feedback activation | | 17-AAG (HSP90 inhibitor) | Jurkat, p210 BCR-Abl | PP242: 400 nM 17-AAG: 10-100 nM | Synergistic suppression | Combined proteotoxic and signaling stress |
PP242 is particularly valuable for:
Researchers should be aware of several compensatory pathways that can limit PP242 efficacy:
The following workflow diagram summarizes the experimental approach for studying PP242-induced autophagy:
This compound (PP242) represents a valuable research tool for investigating mTOR signaling and autophagy mechanisms. Its ability to simultaneously inhibit mTORC1 and mTORC2 distinguishes it from first-generation inhibitors and enables more complete suppression of mTOR pathway signaling. The unique capacity of PP242 to induce selective mitophagy that progresses to cell death makes it particularly useful for studying the complex relationship between autophagy and cell fate decisions.
Researchers employing PP242 should carefully consider cell-type specific responses, potential compensatory pathway activation, and combination strategies to maximize experimental outcomes. The detailed protocols and application notes provided herein serve as a comprehensive resource for the proper use of PP242 in autophagy and cancer biology research.
This compound (PP242) represents a pivotal tool in molecular biology research as a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. With an IC50 of 8 nM in cell-free assays, PP242 demonstrates remarkable specificity for mTOR over other kinases, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) with IC50 values of 30 nM and 58 nM, respectively [1]. This dual inhibition capability distinguishes PP242 from first-generation mTOR inhibitors like rapamycin, which primarily affects mTORC1 through allosteric mechanisms. The compound's molecular weight is 308.34 g/mol with a chemical formula of C16H16N6O, typically prepared in DMSO for experimental use [2] [1]. PP242 has become an invaluable pharmacological tool for dissecting mTOR signaling pathways and exploring therapeutic applications in cancer research, particularly because it overcomes limitations associated with rapamycin-resistant mTOR functions.
The significance of PP242 in research stems from mTOR's central role as a master regulator of cell growth, proliferation, and survival. mTOR integrates inputs from growth factors, nutrients, and cellular energy status to control anabolic processes including protein synthesis and lipid metabolism. Dysregulation of mTOR signaling occurs frequently in human diseases, especially cancer, making this pathway an attractive therapeutic target. PP242's mechanism of action involves direct competition with ATP at the kinase domain of mTOR, thereby blocking the phosphorylation of downstream substrates in both mTORC1 and mTORC2 complexes [3]. This comprehensive inhibition provides researchers with a powerful means to investigate the complex feedback mechanisms within the PI3K/Akt/mTOR pathway and to develop more effective targeted cancer therapies that address the limitations of selective mTORC1 inhibition.
Table 1: Selectivity Profile of PP242 Against Key Kinases
| Target | IC50 Value | Cellular Consequences |
|---|---|---|
| mTOR | 8 nM | Dual inhibition of mTORC1 and mTORC2 complexes |
| mTORC1 | 30 nM | Inhibition of S6K1 and 4E-BP1 phosphorylation |
| mTORC2 | 58 nM | Suppression of Akt Ser473 phosphorylation |
| PI3Kδ | 100 nM | Moderate off-target effect at higher concentrations |
| PI3Kα/β/γ | 2-2.2 μM | Minimal inhibition at therapeutic concentrations |
| DNA-PK | 410 nM | Potential contribution to Akt phosphorylation in specific tissues |
| PKC-α | 50 nM | Primary off-target; use PP30 for confirmation studies |
PP242 exerts its effects through comprehensive mTOR inhibition, targeting both mTOR complexes with high specificity. Unlike rapamycin, which partially inhibits mTORC1 through an allosteric mechanism, PP242 competes with ATP in the catalytic site of mTOR, thereby blocking all kinase-dependent functions of both mTORC1 and mTORC2 [3]. This fundamental difference in mechanism explains why PP242 more completely suppresses cap-dependent translation and exhibits stronger anti-proliferative effects compared to rapamycin. Specifically, PP242 effectively inhibits phosphorylation of 4E-BP1 at Thr37/46, a key step in translation initiation that is partially resistant to rapamycin treatment [3]. This comprehensive inhibition disrupts the translation of specific mRNA subsets that are critical for cell cycle progression and survival, providing a molecular basis for PP242's enhanced efficacy in suppressing cancer cell proliferation.
The cellular effects of PP242-mediated mTOR inhibition are profound and multifaceted. Treatment with PP242 results in dose-dependent suppression of phosphorylation events downstream of both mTOR complexes. For mTORC1, this includes phosphorylation of S6K1 at Thr389 and its target S6 ribosomal protein, as well as 4E-BP1 at Thr37/46. For mTORC2, PP242 inhibits phosphorylation of Akt at Ser473, which is required for full Akt activation [3] [1]. Interestingly, PP242 also reduces Akt phosphorylation at Thr308, though higher concentrations are typically required compared to inhibition of Ser473 phosphorylation [3]. This differential sensitivity suggests complex regulation of Akt phosphorylation sites and highlights the importance of dose optimization in experimental design. The net effect of these inhibition events is cell cycle arrest and induction of apoptosis across various cancer cell lines, with PP242 consistently demonstrating superior efficacy compared to rapamycin in suppressing proliferation [2] [4].
The diagram above illustrates the complex signaling network regulated by mTOR and targeted by PP242. mTOR functions as a central signaling hub that integrates inputs from growth factors, nutrients, and cellular energy status. PP242's inhibition of both mTORC1 and mTORC2 disrupts multiple downstream processes including translation initiation, ribosome biogenesis, and survival signaling. Notably, PP242's inhibition of 4E-BP1 phosphorylation prevents the release of eIF4E, thereby specifically repressing the translation of mRNAs involved in cell cycle progression and growth. Additionally, by inhibiting mTORC2-mediated phosphorylation of Akt at Ser473, PP242 attenuates a critical survival signal, sensitizing cells to apoptosis. These combined effects on both anabolic and survival pathways underlie PP242's potent anti-proliferative activity across diverse cancer cell types.
Table 2: Summary of PP242 Effects on Phosphorylation and Cellular Phenotypes
| Cell Line/Tissue | PP242 Concentration | Exposure Time | Key Phosphorylation Effects | Cellular Phenotypes |
|---|---|---|---|---|
| Various Cancer Lines | 50-1000 nM | 30 min | Dose-dependent inhibition of Akt phosphorylation | Reduced viability, apoptosis induction |
| ERAS Transformed | 1500 nM | 48 h | Complete inhibition of 4E-BP1 Thr37/46 | Irreversible proliferation arrest |
| Multiple Myeloma | Therapeutic doses | 2-24 h | ERK activation via RAF pathway | Feedback resistance mechanism |
| Osteosarcoma (MG63, U2OS, Saos-2) | 100 nM | 36 h | Not specified | Promoted apoptosis, prevented migration |
| Breast Cancer (MCF-7, T47D, MDA-MB-231) | 50-500 nM | 30 min | Dose-dependent Akt suppression | Induced apoptosis at 200 nM |
| Primary Cells | Various | 2-48 h | Inhibition of S6K1 and Akt Ser473 | Enhanced anti-proliferative effect vs. rapamycin |
| Skeletal Muscle (in vivo) | Not specified | Not specified | Partial inhibition of Akt | Tissue-specific resistance |
Research across diverse cellular models has consistently demonstrated that PP242 induces dose-dependent effects on phosphorylation signaling and cellular outcomes. In ERas-transformed cells, PP242 at 1500 nM completely suppressed proliferation after 48 hours of treatment, while rapamycin even at 20,000 nM failed to achieve similar effects [4]. This superior efficacy is attributed to PP242's ability to more completely inhibit phosphorylation of 4E-BP1 at Thr37/46, a key regulator of cap-dependent translation. Short-term treatment with PP242 (30 minutes to 4 hours) resulted in rapid and sustained suppression of 4E-BP1 phosphorylation, whereas rapamycin required 24 hours to achieve similar inhibition [4]. These kinetic differences highlight the importance of temporal considerations when designing experiments with PP242 and interpreting Western blot results from time-course studies.
The effects of PP242 extend beyond immediate phosphorylation changes to include complex feedback mechanisms and cell-type specific responses. In multiple myeloma cells, PP242 treatment paradoxically activates ERK through a mechanism involving RAF kinase, creating a feedback loop that limits its efficacy [5]. This activation was not observed with rapamycin to the same degree, suggesting it is a consequence of comprehensive mTOR inhibition rather than specific to PP242. Additionally, tissue-specific differences in PP242 sensitivity have been reported, with skeletal muscle showing only partial inhibition of Akt phosphorylation despite complete inhibition of S6 and 4E-BP1 phosphorylation [3]. These nuances emphasize the importance of context-specific optimization when employing PP242 in research, and the value of combining it with complementary inhibitors (such as MEK inhibitors) to address compensatory activation of survival pathways.
Cell culture and treatment optimization are critical for obtaining reproducible phosphorylation data. Plate cells at appropriate density (typically 50-70% confluence) and allow attachment for 24 hours before treatment. Prepare PP242 stock solutions in DMSO at concentrations such as 10 mM, storing at -20°C for up to 6 months. For treatment, dilute PP242 to working concentrations in fresh culture media, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments. Based on research findings, effective PP242 concentrations typically range from 100 nM to 5 μM, with exposure times from 30 minutes to 24 hours depending on the target phosphorylation site being analyzed [2]. Always include rapamycin-treated controls (e.g., 20-200 nM) for comparative analysis of mTORC1 inhibition.
Cell lysis and protein extraction must be performed rapidly to preserve phosphorylation states. Place culture dishes on ice immediately after treatment and wash cells twice with ice-cold PBS. Use phosphatase-inhibited lysis buffer containing: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1% Triton X-100, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, and EDTA-free protease inhibitor cocktail. Add lysis buffer directly to cells (approximately 100-200 μL per 10 cm² culture area) and scrape quickly. Transfer lysates to pre-chilled microcentrifuge tubes and incubate on ice for 15-30 minutes with occasional vortexing. Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C, then transfer supernatant to new tubes. Determine protein concentration using a compatible assay (e.g., BCA assay) and adjust samples to equal concentrations with lysis buffer [6].
Gel electrophoresis and transfer conditions should be optimized for phosphoprotein detection. Prepare samples by adding 4× Laemmli buffer to lysates and heating at 95°C for 5 minutes. Load 20-50 μg of total protein per lane on precast gradient gels (4-20% acrylamide) for optimal separation of phospho-isoforms. Include pre-stained molecular weight markers for reference. Run electrophoresis at constant voltage (100-120V) until the dye front reaches the bottom of the gel. For transfer, use low-fluorescence PVDF membranes rather than nitrocellulose to minimize background autofluorescence. Transfer proteins using wet or semi-dry systems at constant current (200-300 mA) for 60-90 minutes, with cooling for wet transfer systems. Confirm transfer efficiency by reversible staining with Ponceau S or by total protein staining methods [6].
Membrane blocking and antibody incubation require careful optimization to minimize background and maximize specific signal. Block membranes for 1 hour at room temperature with TBS-based blocking buffer containing 5% BSA (avoid milk for phosphotyrosine detection). Prepare primary antibodies in blocking buffer with 0.1% Tween-20 at manufacturer-recommended dilutions. Key antibodies for PP242 studies include: phospho-Akt (Ser473), phospho-Akt (Thr308), phospho-S6 (Ser235/236), phospho-4E-BP1 (Thr37/46), total Akt, total S6, and total 4E-BP1. Incubate membranes with primary antibodies overnight at 4°C with gentle agitation. The following day, wash membranes 3-5 times with TBST (5 minutes per wash) before incubating with species-appropriate fluorescent secondary antibodies (e.g., IRDye 680 or 800 conjugates) for 1 hour at room temperature protected from light. Perform final washes with TBST (3 × 10 minutes) before imaging [6].
Signal detection and quantification should employ appropriate controls and normalization strategies. Image membranes using a fluorescence-compatible imaging system with multiple channels and a wide dynamic range. Acquire images at multiple exposure times to ensure signals are within the linear range of detection. For quantification, use analysis software to measure band intensity for both phospho- and total protein targets. Normalize phosphoprotein signals to corresponding total protein levels to account for loading variations. For more rigorous quantification, implement total protein normalization using stains like AzureRed, which can be applied after immunodetection without membrane stripping. Include biological replicates (minimum n=3) and technical replicates (duplicate or triplicate samples on same gel) to ensure statistical robustness. Calculate ratios of phospho/total protein and express as percentage of vehicle-treated controls to facilitate comparison across experiments [6].
The experimental workflow for PP242 phosphorylation studies emphasizes rapid processing and appropriate controls to preserve phosphorylation states and ensure meaningful results. Key considerations include including both vehicle controls (DMSO) and rapamycin-treated controls to distinguish PP242-specific effects from general mTOR inhibition effects. Researchers should also consider including growth factor stimulation (e.g., insulin) for certain experiments to better observe inhibitory effects on pathway activation. Time-course and dose-response experiments are essential for comprehensive characterization of PP242 effects, as different phosphorylation sites exhibit distinct kinetics and sensitivity to inhibition.
PP242 has enabled critical advances in our understanding of mTOR biology and has several important research applications:
Overcoming rapamycin resistance: PP242 inhibits rapamycin-resistant functions of mTORC1, particularly phosphorylation of 4E-BP1, explaining its superior efficacy in suppressing cancer cell proliferation compared to rapamycin [3]. This property makes PP242 valuable for studying tumors that demonstrate intrinsic or acquired resistance to rapalogs.
Investigating feedback mechanisms: PP242 treatment reveals complex feedback loops in mTOR signaling, including ERK activation in multiple myeloma cells and tissue-specific differences in Akt phosphorylation regulation [3] [5]. These findings highlight the adaptive capacity of signaling networks and the importance of comprehensive pathway inhibition.
Inducing selective autophagy: PP242 preferentially induces mitophagy (selective autophagy of mitochondria) rather than general autophagy, ultimately leading to caspase activation and cell death in transformed cells [4]. This effect distinguishes it from rapamycin, which primarily induces non-selective autophagy without commitment to cell death.
Combination therapy development: Research with PP242 has informed rational combination strategies, such as pairing mTOR inhibitors with MEK inhibitors to address feedback activation of ERK signaling [5]. This approach demonstrates how mechanistic insights from PP242 studies can guide therapeutic development.
Several technical considerations are essential for successful implementation of PP242 in research studies:
Off-target effects: At higher concentrations (>1 μM), PP242 may inhibit other kinases including PKC-α. Researchers should use the lowest effective concentration and consider including PP30 (a structural analog with reduced off-target activity) as a control to confirm mTOR-specific effects [3].
Cell type-specific responses: Different cell lines exhibit varying sensitivity to PP242, requiring preliminary dose-response experiments for each model. Additionally, tissue-specific factors influence the completeness of pathway inhibition, as demonstrated by partial Akt inhibition in skeletal muscle despite complete mTOR blockade [3].
Feedback pathway activation: PP242 treatment can activate compensatory pathways, particularly ERK signaling in certain cancer types [5]. Researchers should monitor both mTOR-dependent and parallel signaling pathways to fully characterize the cellular response.
Apoptosis assay timing: The onset of PP242-induced apoptosis varies by cell type, with some models requiring extended treatment (24-72 hours) despite rapid inhibition of phosphorylation events [2] [4]. Researchers should align endpoint measurements with the kinetics of the phenotypic response being studied.
This compound (PP242) represents a powerful pharmacological tool for investigating mTOR signaling and developing targeted cancer therapies. Its ability to comprehensively inhibit both mTORC1 and mTORC2 complexes through ATP-competitive binding distinguishes it from first-generation inhibitors and enables more complete suppression of mTOR-dependent processes. The Western blot protocols and experimental considerations outlined in these application notes provide researchers with a foundation for conducting robust phosphorylation analyses in PP242 studies. As research advances, PP242 continues to reveal new insights into the complexity of mTOR signaling networks and the therapeutic potential of complete mTOR inhibition in oncology. Future directions include optimizing combination strategies that address feedback activation mechanisms and identifying biomarkers that predict sensitivity to ATP-competitive mTOR inhibitors like PP242.
Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Its primary significance lies in its ability to simultaneously inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), overcoming a key limitation of first-generation rapalogs that only suppress mTORC1 and can lead to feedback activation of AKT [1] [2] [3].
PP242 binds to the ATP-binding site of the mTOR kinase, directly inhibiting its catalytic activity. This action blocks the phosphorylation of downstream effectors of both mTORC1 (such as S6K1 and 4E-BP1) and mTORC2 (notably AKT at Ser473) [1] [2] [3]. By concurrently inhibiting both complexes, PP242 effectively suppresses pro-survival signals, leading to G1-phase cell cycle arrest and the induction of apoptosis in cancer cells [1]. Furthermore, PP242 has been shown to be a more potent inducer of apoptosis and inhibitor of cell proliferation than rapamycin in various models, including adult T-cell leukemia (ATL) and multiple myeloma [1] [2].
The selectivity and potency of PP242 have been characterized across a range of kinases. The following tables summarize its key inhibitory concentrations (IC₅₀).
Table 1: Primary Targets of PP242
| Target | IC₅₀ Value |
|---|---|
| mTOR | 8 nM [3] |
| mTORC1 | 30 nM [3] |
| mTORC2 | 58 nM [3] |
Table 2: Selectivity Profile Against Other Kinases
| Kinase | IC₅₀ Value |
|---|---|
| p110δ | 100 nM [2] [3] |
| DNA-PK | 410 nM [2] [3] |
| PDGFR | 410 nM [2] [3] |
| p110γ | 1.27 μM [2] |
| p110α | 1.96 μM [2] |
| p110β | 2.2 μM [2] |
| VEGFR2 | 1.5 μM [3] |
This protocol is used to determine the IC₅₀ of PP242 against mTOR in a cell-free system [2].
This protocol assesses the anti-proliferative effects of PP242 on cells in culture [2].
This protocol evaluates the efficacy of PP242 in an animal model of leukemia [2].
The diagram below illustrates the mTOR signaling pathway and the specific points where PP242 exerts its inhibitory effect.
Diagram 1: The PI3K/AKT/mTOR signaling pathway and inhibition by PP242. PP242 directly targets the catalytic site of mTOR within both mTORC1 and mTORC2 complexes. By inhibiting mTORC2, PP242 blocks the phosphorylation and full activation of AKT at Ser473. By inhibiting mTORC1, it prevents the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell growth. This dual action disrupts survival and proliferative signals, leading to cell cycle arrest and apoptosis [1] [4] [5].
This compound (PP242) represents a novel class of ATP-competitive mTOR inhibitors with exceptional potency and selectivity for the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. With an IC₅₀ of 8 nM in cell-free assays, PP242 demonstrates remarkable specificity for mTOR over other PI3K family members, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) with IC₅₀ values of 30 nM and 58 nM, respectively [1] [2]. Unlike first-generation rapalogs that partially inhibit mTORC1, PP242 competes directly with ATP at the kinase active site, enabling complete suppression of mTOR signaling through simultaneous inhibition of both mTOR complexes. This mechanism provides a distinct therapeutic advantage, particularly in cancers driven by hyperactive PI3K/AKT/mTOR signaling, where mTORC2-mediated phosphorylation of AKT at Ser473 promotes cell survival and treatment resistance [3] [4].
The significance of PP242 in preclinical research stems from its ability to potently suppress cap-dependent translation—a critical cellular process frequently hijacked by cancer cells to maintain elevated protein synthesis necessary for rapid proliferation and survival. By specifically targeting the mTOR/4E-BP1/eIF4E axis, PP242 effectively disrupts the translation initiation of numerous oncogenic mRNAs, thereby exerting potent antitumor effects across diverse cancer models [5] [6]. These application notes provide comprehensive experimental protocols and mechanistic insights to guide researchers in utilizing PP242 for investigating mTOR signaling and cap-dependent translation in cancer biology and therapeutic development.
This compound (PP242) functions as a selective ATP-competitive inhibitor that directly targets the kinase domain of mTOR, effectively blocking its catalytic activity. Structural studies reveal that mTOR possesses an intrinsically active kinase conformation with a highly recessed active site due to the presence of the FKBP12-Rapamycin binding (FRB) domain and an inhibitory helix protruding from the catalytic cleft. PP242 gains access to this restricted active site, competing with ATP binding and preventing phosphorylation of downstream substrates [7]. This mechanism contrasts sharply with allosteric inhibition by rapamycin, which only partially inhibits mTORC1 and fails to suppress mTORC2 activity. The comprehensive inhibition achieved by PP242 effectively disrupts both mTORC1 and mTORC2 signaling nodes, making it particularly valuable for investigating cancers driven by complex mTOR network dysregulation [4] [7].
The inhibition of cap-dependent translation by PP242 occurs primarily through the mTORC1/4E-BP1/eIF4E axis, a crucial regulatory pathway controlling protein synthesis initiation. In normal physiological conditions, mTORC1 phosphorylates 4E-BP1, reducing its affinity for eukaryotic translation initiation factor 4E (eIF4E) and allowing eIF4E to form the eIF4F complex with eIF4G and eIF4A, which is essential for cap-dependent translation initiation [8]. PP242 potently inhibits this process by blocking mTOR-mediated phosphorylation of 4E-BP1, resulting in hypophosphorylated 4E-BP1 that tightly binds and sequesters eIF4E, thereby preventing assembly of the translation-initiation complex [5] [6]. Research demonstrates that PP242 induces significantly more robust 4E-BP1/eIF4E interaction compared to rapamycin, explaining its superior suppression of cap-dependent translation [6].
Table 1: Key Molecular Targets of this compound (PP242) in Cap-Dependent Translation Regulation
| Target | IC₅₀ Value | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| mTOR | 8 nM | Direct inhibition of kinase activity | Cell-free enzyme assays [1] |
| mTORC1 | 30 nM | Inhibition of S6K1 and 4E-BP1 phosphorylation | Reduced p-S6K1 and p-4E-BP1 in multiple cell lines [1] [2] |
| mTORC2 | 58 nM | Inhibition of AKT Ser473 phosphorylation | Decreased p-AKT in tumor models [3] [2] |
| eIF4E sequestration | N/A | Enhanced 4E-BP1/eIF4E interaction | Immunoprecipitation assays showing increased binding [5] [6] |
| PI3K isoforms | 100 nM - 2.2 μM | Minimal off-target effects at therapeutic concentrations | Kinase selectivity profiling [1] [2] |
The downstream consequences of PP242-mediated translation inhibition include reduced synthesis of oncogenic proteins critical for cell cycle progression, angiogenesis, and survival. Importantly, many of these proteins, such as cyclin D1, Bcl-2, and c-Myc, contain complex 5' untranslated regions that render their translation particularly dependent on eIF4E activity [4]. This selective translational control mechanism explains the differential effects of PP242 on cancer cells compared to normal cells and provides a therapeutic window that can be exploited for anticancer drug development.
This compound (PP242) demonstrates potent antiproliferative effects across diverse cancer cell lines, with particular efficacy in models characterized by hyperactive PI3K/AKT/mTOR signaling. In gastric cancer research, PP242 inhibited cell proliferation with IC₅₀ values ranging from 50 to 500 nM across multiple cell lines (AGS, MKN45, MKN28, KATO3, N87, SGC7901) [3]. The compound also exhibited robust activity in hematological malignancies, with studies in multiple myeloma cells demonstrating superior pro-apoptotic effects compared to rapamycin [5] [6]. The broad-spectrum efficacy of PP242 highlights its potential as a versatile therapeutic candidate against various cancer types, especially those resistant to conventional therapies or driven by mTOR pathway alterations.
Table 2: Antiproliferative Effects of this compound (PP242) Across Various Cancer Models
| Cancer Type | Cell Line/Model | IC₅₀ Value | Key Findings | Reference |
|---|---|---|---|---|
| Gastric Cancer | AGS | ~50-500 nM | Dose-dependent inhibition of proliferation; suppression of metastasis | [3] |
| Colorectal Cancer | HCT116 | 0.12 μM | 72-hour treatment; dose-dependent inhibition | [6] |
| Breast Cancer | MDA-MB-231 | 0.15 μM | 72-hour treatment; reduced cancer stem cell spheres | [6] |
| Acute Myeloid Leukemia | MV4-11 | 0.08 μM | 48-hour treatment; induced caspase-3 activation | [6] |
| Osteosarcoma | MG63, U2OS, Saos-2 | 100 nM (apoptosis) | Promoted apoptosis at low nanomolar concentrations | [1] |
| Bladder Cancer | HT1376, T24, UM-UC-3 | 0.63-1.88 μM | Growth inhibition across multiple cell lines | [1] |
Beyond its direct antiproliferative effects, PP242 exhibits significant activity against cancer metastasis and angiogenesis, two critical processes in cancer progression and dissemination. In gastric cancer models, PP242 effectively inhibited cell migration and invasion in AGS cells, accompanied by cytoskeletal rearrangements and suppression of PI3K downstream factors including AKT, mTOR, and P70S6K [3]. The compound also demonstrated potent anti-angiogenic effects, reducing tube formation and migration of human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations [3]. These findings position PP242 as a multifaceted therapeutic agent capable of targeting not only cancer cell proliferation but also the underlying processes that drive disease progression and metastasis.
The molecular basis for these antimetastatic effects involves PP242-mediated inhibition of mTORC2, which normally activates pro-survival kinases like AKT and regulates organization of the actin cytoskeleton. Additionally, by suppressing the translation of proteins involved in epithelial-to-mesenchymal transition and extracellular matrix remodeling, PP242 effectively creates an unfavorable molecular environment for cancer cell invasion and metastatic spread. This comprehensive activity profile makes PP242 an invaluable tool for investigating the interplay between translation control and cancer metastasis, as well as a promising candidate for therapeutic development against advanced and metastatic cancers.
Protocol 1: Cell Viability Assay Using Cell Counting Kit-8 (CCK-8)
Purpose: To evaluate the antiproliferative effects of PP242 on cancer cell lines through quantification of metabolic activity.
Materials and Reagents:
Procedure:
Technical Notes:
Protocol 2: 4E-BP1/eIF4E Co-Immunoprecipitation Assay
Purpose: To evaluate the effect of PP242 on the interaction between 4E-BP1 and eIF4E as a direct measure of cap-dependent translation inhibition.
Materials and Reagents:
Procedure:
Technical Notes:
Protocol 3: Wound Healing/Migration Assay
Purpose: To assess the antimetastatic potential of PP242 through evaluation of cell migration capacity.
Materials and Reagents:
Procedure:
Technical Notes:
The molecular mechanism of this compound (PP242) in inhibiting cap-dependent translation and downstream oncogenic processes involves complex signaling networks. The following diagram illustrates key pathway components and regulatory relationships:
Diagram 1: Molecular mechanism of this compound (PP242) in inhibiting cap-dependent translation and cellular outcomes. PP242 directly inhibits both mTORC1 and mTORC2, leading to 4E-BP1 hypophosphorylation, eIF4E sequestration, and disruption of eIF4F complex formation. This inhibits cap-dependent translation while simultaneously inducing apoptosis and suppressing metastasis. A feedback mechanism involving ERK activation may contribute to resistance.
This compound (PP242) holds particular promising therapeutic potential in cancer subtypes characterized by hyperactive mTOR signaling or resistance to conventional therapies. In gastric cancer, where mTOR pathway activation correlates with aggressive clinicopathological features, PP242 demonstrated potent suppression of proliferation, metastasis, and angiogenesis through comprehensive inhibition of the PI3K/AKT/mTOR pathway [3]. Immunohistochemical analysis revealed that phosphorylated mTOR (S2448) expression was observed in 41.8% of gastric cancer tissues and significantly correlated with depth of mural invasion, lymph node metastasis, TNM stage, and vascular invasion [3]. These findings suggest that mTOR-activated gastric cancers may represent a particularly responsive subgroup for PP242-based therapeutic approaches.
The hematological malignancy domain represents another promising application, with multiple myeloma studies demonstrating PP242's superior efficacy compared to rapamycin in inducing apoptosis and inhibiting proliferation [5] [6]. Additionally, in acute myeloid leukemia models, PP242 effectively reduced leukemic burden and targeted CD34+/CD38- leukemic stem cells, suggesting potential for addressing treatment-resistant populations [6]. The ability of PP242 to simultaneously target multiple oncogenic signaling nodes through mTORC1 and mTORC2 inhibition positions it as a valuable candidate for overcoming the adaptive resistance mechanisms that frequently limit the efficacy of more selective targeted therapies.
Beyond direct therapeutic development, PP242 serves as an invaluable research tool for investigating the role of cap-dependent translation in various physiological and pathological processes. Studies utilizing PP242 have elucidated mechanistic connections between translational control and diverse cellular processes including stem cell maintenance, immune cell activation, metabolic regulation, and stress response pathways [6]. In human embryonic stem cells, PP242 suppressed self-renewal without inducing differentiation, suggesting specialized requirements for cap-dependent translation in pluripotency maintenance [6]. Similarly, the compound has been instrumental in delineating the functional specialization of mTORC1 versus mTORC2 in various biological contexts, advancing our fundamental understanding of mTOR signaling network topology and regulation.
The experimental workflows below illustrate common research applications for PP242 in oncology and translation research:
Diagram 2: Experimental workflow for investigating PP242 mechanisms and therapeutic effects. Research applications typically involve parallel mechanistic and functional analyses following PP242 treatment, with integration of multiple data streams for comprehensive biological interpretation.
This compound (PP242) represents a significant advancement in mTOR-targeted therapeutics, distinguished by its ATP-competitive mechanism that enables simultaneous inhibition of both mTORC1 and mTORC2. This comprehensive mTOR blockade translates to potent suppression of cap-dependent translation through the 4E-BP1/eIF4E axis, resulting in robust antiproliferative, pro-apoptotic, antimetastatic, and anti-angiogenic effects across diverse cancer models. The well-established protocols for evaluating PP242 activity—including proliferation assays, cap-dependent translation assessment, and migration/invasion studies—provide researchers with robust methodologies for investigating mTOR signaling and translational control in cancer biology and therapeutic development.
While the research applications of PP242 are well-established, important considerations remain for its translational development. The emergence of feedback activation of ERK as a resistance mechanism to PP242 treatment highlights the complex adaptive responses within signaling networks and suggests that rational combination strategies may be necessary for optimal therapeutic efficacy [5]. Future research directions should explore synergistic drug combinations, biomarker development for patient stratification, and potential applications in non-oncological contexts where cap-dependent translation plays pivotal roles. As a research tool, PP242 continues to offer invaluable insights into mTOR biology and translation control, facilitating both basic scientific discovery and translational therapeutic development in oncology and beyond.
mTOR signaling represents a critical regulatory axis in cellular physiology, governing fundamental processes including growth, proliferation, metabolism, and survival. The mTOR kinase functions within two structurally and functionally distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 primarily regulates protein translation, lipid synthesis, and autophagy through phosphorylation of downstream effectors including S6 kinase and 4E-BP1, while mTORC2 controls cell survival and cytoskeletal organization via phosphorylation of Akt at Ser473, which is essential for its full activation [1] [2]. Dysregulation of the mTOR pathway is a hallmark of numerous cancers, driving uncontrolled proliferation and metabolic adaptation. First-generation mTOR inhibitors (rapalogs) demonstrated limited clinical efficacy due to their incomplete inhibition of mTORC1 and inability to target mTORC2, leading to feedback activation of pro-survival pathways including Akt [2].
Torkinib (PP242) represents a second-generation mTOR inhibitor that competitively binds the ATP-binding cleft of the mTOR kinase, enabling simultaneous inhibition of both mTORC1 and mTORC2 complexes [3] [4]. This mechanism provides a distinct advantage over rapalogs, as it more completely suppresses mTOR signaling and prevents the compensatory activation of upstream pathways. PP242 exhibits remarkable selectivity for mTOR, with an IC50 of 8 nM in cell-free assays, while showing significantly reduced potency against related lipid kinases (IC50 of 100 nM against p110δ and >1-2 μM against other PI3K isoforms) [4]. Preclinical profiling across 219 protein kinases revealed minimal off-target activity, with only a few kinases (PKCα, PKCβII, RET, and JAK2V617F) inhibited at concentrations 100-fold above the mTOR IC50 [2] [4]. This favorable selectivity profile positions PP242 as an excellent research tool and therapeutic candidate for investigating mTOR-dependent biological processes and combination therapies.
Table 1: Validated Combination Strategies for PP242 in Oncology Research
| Combination Partner | Cancer Model | Mechanistic Rationale | Experimental Outcomes | Key References |
|---|---|---|---|---|
| Tyrosine Kinase Inhibitors (Dasatinib) | Philadelphia chromosome-positive (Ph+) leukemias | Concurrent inhibition of BCR-ABL and mTOR signaling networks | Enhanced apoptosis; delayed leukemia onset in vivo; superior to rapamycin combinations | [2] |
| Proteasome Inhibitors (Bortezomib) | Multiple Myeloma | Dual targeting of protein degradation and synthesis pathways | Synergistic induction of apoptosis; enhanced anti-tumor efficacy in xenograft models | [2] |
| Histone Deacetylase Inhibitors (SAHA, LBH589) | Hepatocellular Carcinoma | Coordinated regulation of survival signaling and epigenetic modifications | Enhanced apoptosis associated with suppressed Akt signaling and upregulated Bim | [2] |
| MEK/ERK Inhibitors (U0126) | Multiple Myeloma, Colon Cancer | Counteraction of compensatory ERK activation following mTOR inhibition | Enhanced tumor-suppressive activity in vitro and in xenograft models | [2] |
| EGFR-Targeted Therapy (Cetuximab) | Colorectal Carcinoma | Dual targeting of upstream receptor signaling and downstream mTOR pathway | Synergistic activity against colorectal carcinoma cells | [5] |
| Green Tea Catechin (EGCG) | Spinal Cord Injury (Non-oncological) | Combined antioxidant and mTOR inhibitory effects | Improved functional recovery; reduced inflammatory response | [6] |
The therapeutic efficacy of PP242 can be substantially enhanced through rational combination strategies that target complementary or compensatory pathways. The synergistic interactions observed with PP242 combinations primarily arise from three mechanistic principles: (1) vertical inhibition of signaling cascades through targeting both upstream and downstream components; (2) parallel pathway inhibition to prevent compensatory activation of alternative survival signals; and (3) coordinated regulation of interconnected cellular processes such as protein synthesis and degradation [2]. For instance, the combination of PP242 with bortezomib simultaneously disrupts protein synthesis (via mTOR inhibition) and degradation (via proteasome inhibition), creating intolerable proteostatic stress that culminates in apoptotic cell death [2]. Similarly, the observed ERK activation following PP242 treatment in multiple myeloma and colon cancer models represents an adaptive resistance mechanism that can be effectively countered through co-administration of MEK inhibitors, leading to significantly enhanced antitumor efficacy [2].
Cell viability and proliferation assays provide fundamental assessment of combination therapy efficacy. The following protocol represents a standardized approach for evaluating PP242 combinations:
Migration and invasion assays evaluate the anti-metastatic potential of PP242 combinations:
Western blot analysis validates target engagement and identifies mechanisms of combination efficacy:
Angiogenesis assays evaluate the anti-angiogenic potential of PP242 combinations:
Xenograft mouse models provide critical preclinical data on combination efficacy and tolerability:
The intricate signaling network regulated by mTOR and the points of intervention for PP242 combination therapies can be visualized through the following pathway diagram:
Figure 1: mTOR Signaling Network and PP242 Combination Therapy Targets. PP242 simultaneously inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways that drive cancer progression. Rational combination strategies target complementary pathways to enhance therapeutic efficacy and overcome resistance mechanisms.
The molecular interactions between PP242 and the mTOR kinase involve specific engagement with the ATP-binding pocket. PP242 binds competitively in the catalytic cleft, forming critical hydrogen bonds with Val2240 in the hinge region and interacting with the affinity pocket formed by Lys2187, Glu2190, Asp2195, Tyr2225, and Asp2357 [8]. This binding mode effectively blocks ATP binding and subsequent phosphorylation events, inhibiting both mTORC1 and mTORC2 catalytic activities. The selectivity of PP242 for mTOR over closely related PI3K isoforms stems from steric complementarity with the deeper hinge region pocket in mTOR (containing Leu2354) compared to the shallower corresponding pocket in PI3Ks (containing Phe961) [8]. This structural insight facilitates understanding of PP242's specificity and provides a foundation for optimizing future mTOR-targeted therapeutics.
The application of PP242 combination therapy extends across multiple cancer types, with particular promise in specific pathological contexts:
The therapeutic potential of PP242 extends beyond oncology, with emerging evidence supporting applications in neurological conditions. In spinal cord injury models, PP242 treatment significantly improved sensory and motor function recovery, comparable to the effects of epigallocatechin gallate (EGCG) [6]. This effect appears mediated through suppression of mTOR pathway activation, reduction in astrogliosis, and modulation of inflammatory responses, highlighting the diverse therapeutic potential of mTOR kinase inhibition [6].
Table 2: Preclinical Dosing and Formulation Guidelines for PP242
| Application | Recommended Concentration | Vehicle Composition | Administration Route | Key Considerations |
|---|---|---|---|---|
| In Vitro Studies | 50-1000 nM (IC50 typically 50-500 nM) | DMSO (final concentration ≤0.1%) | Culture media | Dose-response studies recommended for each cell line; Monitor for DMSO toxicity controls |
| In Vivo Studies | 5-50 mg/kg/day | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | Intraperitoneal or oral (if using bioavailable analogs) | Body weight monitoring essential; Formulation stability varies; Prepare fresh when possible |
| Metabolic Studies | Specific dosing depends on model | As above for in vivo | Intraperitoneal | Significant metabolic changes observed in tumor tissue at effective doses |
Formulation considerations for PP242 require careful attention to ensure compound stability and bioavailability. For in vitro applications, prepare a DMSO stock solution at 10-50 mM concentration, storing aliquots at -20°C to -80°C to prevent freeze-thaw degradation [4]. For in vivo administration, the recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which provides adequate solubility and stability for parenteral administration [4]. Fresh preparation of dosing solutions is recommended, as precipitation may occur with storage.
Dosing optimization should include careful pharmacokinetic and pharmacodynamic assessments. Effective mTOR pathway inhibition in vivo is evidenced by reduced phosphorylation of both S6 (mTORC1 readout) and Akt Ser473 (mTORC2 readout) in target tissues [2] [4]. Interestingly, tissue-specific differences in pathway inhibition have been observed, with complete suppression of Akt phosphorylation in liver and fat, but only partial inhibition in skeletal muscle, potentially due to compensatory kinases such as DNA-PK [4]. These observations highlight the importance of tissue-specific pharmacodynamic assessments when evaluating PP242 efficacy in preclinical models.
PP242 represents a valuable tool for investigating mTOR-dependent biological processes and developing innovative combination therapies. The protocols and application notes presented herein provide a foundation for rational design of PP242 combination studies, with emphasis on mechanistic validation through appropriate molecular and functional assays. As research advances, several emerging areas warrant further investigation, including the optimization of blood-brain barrier penetration through structural modification of the core scaffold [8], exploration of intermittent dosing schedules to maximize therapeutic index, and identification of predictive biomarkers for patient stratification. Additionally, the potential application of PP242 combinations in non-oncological indications such as neurological disorders and metabolic diseases represents a promising frontier for future research. Through continued investigation of mTOR biology and innovative therapeutic combinations, PP242 and related TORKinibs will continue to provide insights into disease pathogenesis and contribute to the development of novel treatment paradigms.
Torkinib (PP242) represents a second-generation mTOR inhibitor that specifically targets the ATP-binding domain of the mammalian target of rapamycin (mTOR), enabling it to simultaneously inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This dual inhibition capability distinguishes PP242 from first-generation rapalogs, which primarily target only mTORC1. With an IC50 of 8 nM against mTOR in cell-free assays, PP242 exhibits remarkable selectivity, showing >10-fold selectivity for mTOR over PI3Kδ and >100-fold selectivity over PI3Kα/β/γ isoforms [1] [2]. This specific targeting strategy effectively suppresses cancer proliferation, induces apoptosis (programmed cell death), and inhibits metastatic processes across various cancer types, making it a promising therapeutic candidate in oncology research [3] [1].
Table 1: Key Pharmacological Parameters of PP242
| Parameter | Value | Details |
|---|---|---|
| Molecular Weight | 308.34 g/mol | C16H16N6O |
| mTOR IC50 | 8 nM | Cell-free assay |
| Selectivity | >10-100 fold | vs PI3K isoforms |
| Other Kinase Targets | PI3Kδ, DNA-PK, PDGFR | IC50: 0.10-0.41 μM |
| Solubility | 62 mg/mL in DMSO | 201.07 mM |
| In Vivo Dosage | 60 mg/kg/day | Oral gavage in mouse studies |
PP242 has demonstrated significant antitumor activity across various xenograft models, effectively reducing tumor volume and tumor weight without inducing critical toxicities. In an LS174T colon cancer xenograft model, PP242 treatment for 3 weeks resulted in substantial reduction of both tumor size and weight compared to xenograft control groups [4]. Metabolic analyses revealed that these antitumor effects were mediated through inhibition of energy metabolism, specifically disrupting the TCA cycle and fatty acid β-oxidation, along with clear reduction in glycerophospholipids within tumor tissues [4]. Similarly, in gastric cancer models, PP242 effectively suppressed cell proliferation and angiogenesis through comprehensive inhibition of the PI3K/AKT/mTOR pathway, demonstrating its broad-spectrum potential against gastrointestinal malignancies [3].
Table 2: Summary of PP242 Efficacy in Various Xenograft Models
| Cancer Type | Model System | Dosage Regimen | Key Findings | References |
|---|---|---|---|---|
| Colon Cancer | LS174T xenograft mice | Not specified (3 weeks) | ↓ Tumor size & weight; Altered energy & lipid metabolism | [4] |
| Leukemia | SUP-B15 xenograft (NSG mice) | 60 mg/kg/day (oral) | Delayed leukemia onset; Inhibited mTORC1/2 activation | [1] |
| Multiple Myeloma | 8226 cells in mice | Not specified | Potently inhibited tumor growth | [1] |
| Gastric Cancer | AGS cell line & derivatives | 0-1000 nM (in vitro) | Inhibited proliferation, migration, angiogenesis | [3] |
| Ovarian Cancer | SKOV3 & A2780 orthotopic | Combined with SAHA | Synergistic inhibition of tumor growth | [5] |
The antitumor mechanism of PP242 extends beyond simple pathway inhibition to encompass profound metabolic reprogramming of cancer cells. Comprehensive metabolomics and lipidomics investigations using ultra-high-performance liquid chromatography-Orbitrap-mass spectrometry (UHPLC-Orbitrap-MS) have revealed that PP242 primarily alters energy metabolism and lipid biosynthesis pathways in tumor tissues [4]. These analyses demonstrated significant suppression of both the TCA cycle and fatty acid β-oxidation (β-FAO), effectively cutting off crucial energy sources for proliferating cancer cells. Additionally, researchers observed a marked reduction in glycerophospholipid species, which are essential components for membrane biosynthesis in rapidly dividing cells [4]. These metabolic disruptions occurred alongside the expected molecular effects of inhibited phosphorylation of AKT (S473), S6K, and 4E-BP1, confirming comprehensive suppression of both mTORC1 and mTORC2 signaling axes [4] [3].
The following protocol outlines the standard procedure for establishing xenograft models and evaluating PP242 efficacy:
Cell Preparation: Harvest LS174T colon cancer cells (or other relevant cancer cell lines) in logarithmic growth phase. Wash twice with phosphate-buffered saline (PBS) and resuspend in Matrigel (50% volume) to enhance cell engraftment. Maintain cells on ice until implantation to prevent matrix solidification [4] [3].
Mouse Handling and Injection: Utilize immunodeficient mice (e.g., NSG, Balb/c J, or similar strains) aged 6-8 weeks. Inject approximately 5×10^6 cells subcutaneously into the right flank region using a pre-cooled syringe. Monitor animals daily for general health and tumor development [4] [1].
Drug Formulation and Administration: Prepare PP242 as a homogeneous suspension in 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL. Administer via oral gavage at a dosage of 60 mg/kg/day. Continue treatment for 3 weeks with daily monitoring of animal weight and clinical signs [4] [1].
Tumor Measurement and Analysis: Measure tumor dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width^2) × 0.5. Upon study completion, euthanize animals and excise tumors for weight measurement and further molecular analyses [4] [3].
Blood Collection and Processing: Collect blood samples via cardiac puncture at endpoint. Allow samples to clot at room temperature for 30 minutes, then centrifuge at 3000×g for 15 minutes to separate serum. Store aliquoted serum at -80°C for subsequent biochemical analysis [4].
Tissue Sampling for Metabolomics: Immediately upon excision, flash-freeze portion of tumor tissues in liquid nitrogen to preserve metabolic integrity. Store at -80°C until metabolomic analysis. For histological examination, fix additional tumor samples in 10% neutral buffered formalin for 24 hours before processing and paraffin embedding [4].
Metabolomic Profiling: Homogenize frozen tumor tissues in 80% methanol using a pre-cooled homogenizer. Centrifuge at 14000×g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatants using UHPLC-Orbitrap-MS with both positive and negative ion modes. Process data with multivariate statistical analysis including principal component analysis (PCA) and partial least-squares-discriminant analysis (PLS-DA) to identify significantly altered metabolites [4].
PP242 exerts its anticancer effects through comprehensive inhibition of the mTOR signaling network, which plays a central role in regulating cell growth, proliferation, and survival. The diagram below illustrates key pathways affected by PP242 treatment:
The molecular mechanism of PP242 involves dual inhibition of both mTOR complexes. For mTORC1, PP242 blocks phosphorylation of its downstream effectors p70S6K and 4E-BP1, thereby suppressing cap-dependent translation of proteins essential for cell cycle progression. Unlike rapamycin, PP242 completely inhibits 4E-BP1 phosphorylation, resulting in more effective suppression of protein synthesis. For mTORC2, PP242 prevents phosphorylation of Akt at Ser473, compromising full Akt activation and subsequent signaling through its multiple downstream targets that promote cell survival and metabolism [4] [3] [6]. This comprehensive pathway inhibition translates to disrupted energy metabolism through suppression of TCA cycle and fatty acid β-oxidation, ultimately leading to reduced tumor growth and angiogenesis [4].
Emerging research indicates that PP242 exhibits enhanced anticancer effects when combined with other targeted agents. In ovarian cancer models, the combination of PP242 with the histone deacetylase inhibitor SAHA resulted in significantly improved inhibition of tumor growth compared to monotherapies. This combination approach synergistically increased both apoptosis and autophagy, leading to enhanced cancer cell death [5]. Similarly, in multiple myeloma cells, researchers observed synergistic pro-apoptotic effects when combining PP242 with the proteasome inhibitor bortezomib [6]. These findings suggest that PP242-based combination regimens represent a promising therapeutic strategy worthy of further clinical investigation. The enhanced efficacy likely stems from complementary mechanisms of action that collectively target multiple survival pathways in cancer cells, creating a therapeutic scenario where cancer cells face simultaneous attacks on multiple fronts, thereby reducing the likelihood of escape through single resistance mechanisms [6] [5].
This compound (PP242) represents a valuable research tool and promising therapeutic candidate that demonstrates significant efficacy across various xenograft models through its unique mechanism of dual mTORC1/mTORC2 inhibition. The comprehensive suppression of mTOR signaling, coupled with metabolic reprogramming effects on cancer cells, positions this compound as superior to first-generation rapalogs in preclinical models. The provided application notes and protocols offer researchers a solid foundation for conducting rigorous investigations into PP242's mechanisms and therapeutic potential. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers for patient selection, and addressing potential resistance mechanisms that may emerge during treatment. As the field advances, PP242 and its analogs may pave the way for more effective mTOR-targeted therapies in oncology [4] [3] [6].
This compound (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, which has emerged as a valuable research tool and potential therapeutic agent in oncology research. Unlike first-generation rapalogs that partially inhibit mTORC1, this compound targets the kinase domain of mTOR, thereby potently inhibiting both mTORC1 and mTORC2 complexes with IC50 values of 30 nM and 58 nM, respectively. This dual inhibition capability represents a significant advantage over rapamycin, as it more completely suppresses mTOR signaling and prevents the feedback activation of survival pathways often observed with allosteric inhibitors.
The primary therapeutic rationale for this compound development stems from the central role of mTOR as a critical regulator of cell growth, proliferation, metabolism, and survival. The mTOR pathway is frequently hyperactivated in human cancers, making it an attractive therapeutic target. This compound exhibits exceptional selectivity for mTOR against most protein kinases, with an IC50 of 8 nM in cell-free assays. However, like many kinase inhibitors, it demonstrates off-target activity against closely related kinases, particularly at higher concentrations, which must be carefully considered in experimental design and data interpretation.
Table: Key Characteristics of this compound (PP242)
| Parameter | Specification | Experimental Context |
|---|---|---|
| Primary Target | mTOR kinase | Cell-free assay |
| mTORC1 Inhibition | IC50 = 30 nM | Cellular context |
| mTORC2 Inhibition | IC50 = 58 nM | Cellular context |
| Mechanism | ATP-competitive | Kinase domain binding |
| Selectivity Advantage | Dual mTORC1/2 inhibition vs. rapalogs | Prevents Akt feedback activation |
Understanding this compound's off-target interactions is essential for proper experimental design and data interpretation. Comprehensive kinase profiling reveals that while this compound is highly selective for mTOR across most of the kinome, it does exhibit activity against several structurally related kinases at higher concentrations, particularly those within the PI3K kinase family and other PIKK family members.
Table: this compound Selectivity Profile Against Key Kinases
| Kinase Target | IC50 Value | Classification | Functional Implications |
|---|---|---|---|
| mTOR | 8 nM | Primary target | Dual mTORC1/2 inhibition |
| p110δ (PI3K) | 100 nM | Off-target | PI3K pathway modulation |
| DNA-PK | 408 nM | Off-target | DNA damage response alteration |
| PKC-θ | 50 nM | Off-target | Signaling and cytoskeletal effects |
| PKC-βI/II | 200 nM | Off-target | Signaling and cytoskeletal effects |
| JAK2 (V617F) | 110 nM | Off-target | Hematopoietic cell signaling |
| p110γ (PI3K) | 1.3 μM | Off-target | Immune cell signaling |
| p110α/β (PI3K) | ~2 μM | Off-target | Metabolic signaling |
| VEGFR2 | 1.5 μM | Off-target | Potential angiogenic effects |
The off-target profile reveals several important patterns. First, this compound shows the strongest cross-reactivity with lipid kinases of the PI3K family, particularly p110δ. This is likely due to the structural homology between the catalytic domains of mTOR and PI3K isoforms. Second, the inhibition of DNA-PK at submicromolar concentrations (408 nM) suggests potential effects on DNA repair mechanisms, which could confound interpretation of studies examining genomic stability or DNA damage response. Third, the activity against PKC isoforms and JAK2 indicates that this compound may influence multiple signaling pathways beyond the intended mTOR axis, particularly at concentrations above 1 μM.
The observed off-target effects must be understood in their experimental context. When tested against 219 purified protein kinases at a concentration approximately 100-fold higher than its mTOR IC50 value, this compound demonstrated remarkable selectivity across most of the protein kinome. Only four kinases—PKC-θ, PKC-β, RET, and JAK2 (V617F)—were inhibited by more than 80% under these conditions. A separate analysis using the Invitrogen SelectScreen PIKK panel demonstrated that PP242 exhibited low IC50 values against PI3K-C2β, PI3Kδ, and DNA-PK (IC50 < 100 nM) and moderate IC50 values for PI3K-C2α, PI3Kα, PI3Kβ, and PI3Kγ (IC50 ~100-1000 nM).
These findings highlight the concentration-dependent nature of off-target effects. At nanomolar concentrations (≤100 nM), this compound maintains high specificity for mTOR over most cellular kinases. However, as concentrations approach and exceed 1 μM, inhibition of PI3K isoforms, DNA-PK, and other off-targets becomes increasingly significant. This concentration-effect relationship is critical for designing experiments that maximize target specificity while minimizing confounding off-target activities.
FAQ: What is the recommended concentration range for maintaining this compound specificity in cellular assays?
For most cellular applications, this compound should be used in the low nanomolar range (10-100 nM) to maintain specificity for mTOR over off-target kinases. The optimal concentration depends on the specific experimental context, including cell type, treatment duration, and biological endpoint being measured. We recommend:
FAQ: How can I determine if my observed phenotypic effects are due to mTOR inhibition or off-target effects?
Implement a multi-faceted validation approach:
FAQ: What cell lines or experimental models are most appropriate for this compound studies?
This compound has demonstrated robust on-target activity across diverse cellular and in vivo models, but some systems require special consideration:
FAQ: How should I handle and store this compound to maintain stability and activity?
This protocol validates this compound target engagement and specificity in cellular systems.
Materials:
Procedure:
Troubleshooting tips:
This protocol helps identify and quantify this compound off-target effects in cellular contexts.
Materials:
Procedure:
Interpretation guidelines:
The off-target profile of this compound primarily results from structural homology between the catalytic domains of mTOR and PI3K family members. Medicinal chemistry efforts have identified several strategies to enhance selectivity:
Morpholine ring modifications: The morpholine moiety common to many PI3K/mTOR inhibitors can be optimized for mTOR selectivity. Bridged morpholines or methyl-substituted morpholines create steric clashes in the shallower PI3K binding pocket while maintaining mTOR binding. For example, compounds with sterically hindered morpholines like PQR620 achieved >1000-fold selectivity for mTOR over PI3Kα.
Hinge-binding region optimization: The hinge region of mTOR contains a Leu2354-Phe2355 sequence versus Phe961 in PI3Kγ, creating a deeper hydrophobic pocket that can accommodate bulkier substituents. Targeting this region with specific heterocyclic systems can dramatically improve selectivity.
Affinity pocket engagement: The affinity pocket (Lys2187, Glu2190, Asp2195, Tyr2225, Asp2357) shows significant differences between mTOR and PI3K isoforms. Designing compounds that form specific hydrogen bonding networks in this region can enhance selectivity.
These structural insights have led to second-generation mTOR inhibitors with improved specificity profiles, though complete separation of mTOR from PI3K activity remains challenging due to their evolutionary and structural relationship.
A significant challenge with mTOR inhibition is the compensatory activation of parallel signaling pathways that can diminish therapeutic efficacy or create confusion in experimental interpretation:
ERK/MAPK pathway activation: this compound has been shown to induce ERK1/2 activation in multiple myeloma and colon cancer cells, potentially compensating for mTOR inhibition. Consider combining with MEK inhibitors (e.g., U0126) for enhanced antitumor effects.
Akt feedback loops: Unlike rapamycin, this compound inhibits mTORC2-mediated Akt phosphorylation at S473. However, other survival pathways may still be engaged. Monitor additional phosphorylation sites (e.g., Akt T308) and consider intermittent dosing schedules to mitigate adaptive resistance.
Autophagy induction: mTOR inhibition typically activates autophagy as a compensatory survival mechanism. Combination with autophagy inhibitors (e.g., chloroquine) may enhance efficacy in some cancer models.
The following diagram illustrates the mTOR signaling pathway and potential off-target effects of this compound:
Figure 1: mTOR Signaling Pathway and this compound Off-Target Effects. This diagram illustrates the central position of mTOR in regulating cell growth and the points of this compound inhibition, both on-target (mTORC1/2) and off-target (DNA-PK, PI3Kδ, PKC).
For researchers concerned about off-target effects in their experimental system, we recommend the following comprehensive workflow:
Figure 2: Experimental Workflow for Validating this compound Specificity. This workflow provides a systematic approach to establish concentration windows that maximize on-target effects while minimizing off-target activities in specific experimental systems.
This compound (PP242) remains a valuable research tool for investigating mTOR-dependent biology and developing therapeutic strategies targeting this critical pathway. While its off-target profile presents challenges, these can be effectively managed through careful experimental design, appropriate concentration selection, and comprehensive validation approaches. The key principles for successful application of this compound include:
PP242 (Torkinib) is a selective, ATP-competitive inhibitor that targets the kinase domain of mTOR, simultaneously inhibiting both mTORC1 and mTORC2 complexes [1] [2] [3]. This dual inhibition is a key difference from first-generation rapalogs that only partially inhibit mTORC1.
The diagram below illustrates how PP242 affects the PI3K/AKT/mTOR pathway.
Here are solutions to frequent problems encountered when using PP242 in cell-based assays.
| Potential Cause | Explanation & Troubleshooting Tips |
|---|---|
| Incorrect IC₅₀ Values | The effective dose varies by cell type. PP242's IC₅₀ for mTOR is 8 nM in biochemical assays, but cellular IC₅₀ typically ranges from 50 nM to 2 μM [1] [2]. |
| DMSO Cytotoxicity | PP242 is typically dissolved in DMSO [1] [3]. High final DMSO concentrations (>0.1%) can be toxic. Always include a vehicle control with the same DMSO concentration as your highest treatment dose. |
| Edge Effect | Evaporation from outer wells causes uneven cell growth and viability measurements [4]. Use inner wells for treatments, surround plates with PBS-filled wells, or use specialized plates to minimize evaporation. |
| Potential Cause | Explanation & Troubleshooting Tips |
|---|---|
| Poor Cell Seeding | Inconsistent cell density leads to high data variability [4]. Create a cell density standard curve for each new cell line to identify the optimal, linear range for your assay. |
| Compound Handling | PP242 solutions can degrade. Aliquot the stock solution, store at -20°C, and avoid repeated freeze-thaw cycles. When pipetting, use fresh tips to prevent carryover and ensure proper mixing [4]. |
| Inadequate Controls | Without proper controls, you cannot interpret results. Essential controls include a vehicle control (0% viability), medium-only control (background), and untreated cells (100% viability) [4]. |
A cell viability assay measures a marker of metabolic activity at a single time point. It is not a direct measure of cell proliferation [5]. A decrease in signal after PP242 treatment could indicate either cytotoxicity (cell death) or cytostasis (cell cycle arrest).
This protocol is adapted from a study on gastric cancer cell lines, which used the Cell Counting Kit-8 (CCK-8), a WST-8 based assay [1].
Cell Seeding:
Pre-incubation:
PP242 Treatment:
Viability Measurement (CCK-8/WST-8):
The table below summarizes the core biochemical characteristics of PP242.
| Parameter | Specification |
|---|---|
| Common Name | This compound (PP242) |
| CAS Number | 1092351-67-1 [1] |
| Molecular Weight | 308.34 g/mol [1] [2] |
| Target | mTOR Kinase [3] [4] |
| Mechanism of Action | Selective, ATP-competitive inhibitor [1] [3] |
| IC50 (mTOR) | 8 nM [1] [3] [2] |
| IC50 (mTORC1) | 30 nM [1] |
| IC50 (mTORC2) | 58 nM [1] |
| Primary Effect | Dual inhibition of mTORC1 & mTORC2; blocks rapamycin-resistant outputs [3] [4] |
| Key Research Applications | Cancer research (leukemia, multiple myeloma, solid tumors), autophagy studies, cell proliferation and survival analysis [3] [2] |
For reliable and reproducible results, please adhere to the following protocols.
The table below outlines established experimental conditions from published research.
| Assay Type | Cell Lines Cited | PP242 Concentration | Incubation Time | Key Readouts / Effects |
|---|---|---|---|---|
| Pathway Inhibition (Western Blot) | U87vIII, Rh30, HT29 [2] | 0.04 - 2.5 µM | 30 min - 24 h | ↓p-S6K1 (mTORC1), ↓p-Akt-S473 (mTORC2), ↓p-4E-BP1 [3] [2] [4] |
| Cell Viability / Proliferation | AGS, MKN45, various colon cancer lines [2] | 0 - 1000 nM | 24 - 48 h | Decreased cell viability; more complete inhibition than rapamycin [3] |
| Apoptosis Assay | MG63, U2OS, Saos-2, MCF-7 [2] | 100 - 200 nM | 36 h | Induction of apoptosis [3] [2] |
| Migration Assay | Saos-2 [2] | 100 nM | 30 min pre-treatment | Prevention of cell migration [2] |
Here are solutions to frequently encountered problems.
Issue: Inconsistent Pathway Inhibition
Issue: Off-Target Effects at High Concentrations
Issue: Unexpected Activation of ERK
Issue: Poor Solubility or Precipitation
To help visualize the experimental process and the mechanism of PP242, refer to the following diagrams.
This diagram illustrates how PP242 acts as an ATP-competitive inhibitor, directly targeting the kinase activity of both mTOR complexes to block downstream signaling pathways that control cell growth and survival [3] [4].
This workflow outlines the key steps for a successful cell-based experiment with PP242, from proper compound preparation to analysis and troubleshooting [1] [2] [4].
Q1: What are the main pharmacokinetic challenges associated with Torkinib (PP242)? While comprehensive PK data is not fully established, its insolubility in water is a primary challenge for formulation and in vivo administration, which can limit its bioavailability and effectiveness [1] [2]. Furthermore, as an ATP-competitive inhibitor, PP242 belongs to a class of drugs where achieving selectivity over structurally similar kinases (like PI3K) is difficult, and off-target effects can contribute to adverse events [3] [4].
Q2: What strategies can improve the aqueous solubility and delivery of PP242? A promising strategy is the use of self-assembling prodrug nanoparticles. Research has shown that conjugating PP242 to docosahexaenoic acid (DHA) to form nanoparticles (DPNP) can enhance targeting to peripheral immune organs and improve efficacy in models like heart transplant rejection [5]. Standard laboratory formulations use solvents like DMSO for stock solutions and specific solvent mixtures for in vivo studies, as detailed in the experimental protocols below [1] [2] [6].
Q3: How does PP242's selectivity profile impact its use? PP242 is a selective ATP-competitive mTOR inhibitor, but it can inhibit other kinases at higher concentrations. The table below summarizes its key targets. This selectivity profile means that researchers should use appropriate concentrations to minimize off-target effects and include careful controls in their experimental design [1] [2] [7].
The following table summarizes the primary known targets and inhibitory activity (IC50) of this compound (PP242) to guide your experimental planning [1] [2] [7].
| Target | IC50 (nM) | Note |
|---|---|---|
| mTOR (cell-free) | 8 | Primary target; inhibits kinase activity [1] [2] |
| mTORC1 (cell-free) | 30 | Inhibits complex 1 [2] [7] |
| mTORC2 (cell-free) | 58 | Inhibits complex 2 [2] [7] |
| p110δ (PI3K family) | 100 | >10-fold selectivity vs. mTOR [1] |
| DNA-PK | 410 | [1] [2] |
| PDGFR | 410 | [1] [2] |
| p110γ (PI3K family) | 1270 | >100-fold selectivity vs. mTOR [1] |
| p110α/β (PI3K family) | 1960-2200 | >100-fold selectivity vs. mTOR [1] |
Here are methodologies for key in vitro and in vivo experiments related to assessing PP242's activity and effects.
1. In Vitro Cell Viability/Proliferation Assay This protocol is used to determine the anti-proliferative effects of PP242.
2. In Vivo Administration and Tissue Analysis This protocol assesses the pharmacodynamic effects of PP242 in animal models.
The diagram below outlines a logical workflow for improving the pharmacokinetic properties of a compound like PP242, from identifying weaknesses to evaluating advanced formulations.
Advanced Strategies for Improvement:
Q: Why does the efficacy of Torkinib (PP242) vary between tissues in my in vivo models? A: Variation occurs because this compound inhibits mTORC2 and subsequent Akt phosphorylation (Ser473) more effectively in some tissues (like fat and liver) than others (like skeletal muscle) [1] [2]. This is a key consideration for research in metabolic pathways, cancer, and other mTOR-involved processes.
Q: What is the core mechanism behind this variation? A: this compound is a selective, ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes [1] [3]. The variation arises because a different kinase (e.g., DNA-PK) may contribute to Akt phosphorylation in certain tissues like skeletal muscle, making it less dependent on mTORC2 and thus less susceptible to this compound [1].
Here is a summary of the key quantitative data and observed tissue-specific effects:
| Parameter | Observed Effect | Tissue-Specific Notes |
|---|---|---|
| mTOR Inhibition (IC₅₀) | 8 nM [1] | Consistent across tissues. |
| mTORC1 Inhibition (IC₅₀) | 30 nM [1] | Consistent across tissues. |
| mTORC2 Inhibition (IC₅₀) | 58 nM [1] | Consistent across tissues. |
| Akt (S473) Phosphorylation | Inhibited [1] [3] | Complete inhibition in fat and liver. Partial inhibition in skeletal muscle [1]. |
| Akt (T308) Phosphorylation | Inhibited [1] | More effectively inhibited than S473 in skeletal muscle [1]. |
| Downstream Proliferation | Suppressed [1] [3] | More effective than rapamycin due to dual mTORC1/2 inhibition [1]. |
This section outlines the key in vivo experiment that identified tissue-specific efficacy [1].
1. Objective: To evaluate the in vivo efficacy and tissue-specific variation of this compound (PP242) in inhibiting mTOR signaling.
2. Materials:
3. Methodology: 1. Dosing: Administer this compound to the animal model. 2. Tissue Collection: After a predetermined time, harvest tissues of interest (e.g., liver, fat, skeletal muscle). 3. Protein Extraction: Homogenize tissues and extract total protein. 4. Western Blot Analysis: Separate proteins via SDS-PAGE, transfer to a membrane, and probe with specific antibodies to assess the phosphorylation status of Akt, S6, and 4E-BP1 [1].
4. Expected Outcomes:
The following diagrams, created with Graphviz using the specified color palette, illustrate the signaling pathway and experimental workflow.
1. mTOR Signaling Pathway and PP242 Inhibition
2. Experimental Workflow for Efficacy Analysis
The table below summarizes the fundamental chemical properties and storage recommendations for Torkinib (PP242) to ensure its stability in your laboratory.
| Property | Specification |
|---|---|
| CAS Number | 1092351-67-1 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₆N₆O [1] [3] |
| Molecular Weight | 308.34 g/mol [1] [3] |
| Physical Form | Solid, light yellow to yellow [1] |
| Solubility (25°C) | DMSO: 61 mg/mL (197.83 mM) [3] |
| Purity | ≥ 98% [2] |
The table below outlines general working concentrations based on various cited studies. You should optimize the dose and duration for your specific cell system.
| Assay Type | Reported Concentrations | Incubation Time |
|---|---|---|
| Signaling / Phosphorylation | 40 nM - 2.5 μM [4] | 30 min - 2 hours [4] |
| Cell Viability / Proliferation | 10 nM - 10 μM [4] [2] | 24 - 72 hours [4] [2] |
| Apoptosis Assay | 100 - 200 nM [4] | 36 hours [4] |
Example Protocol: Cell Viability Assay (MTT)
This compound (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) [5] [2]. Its key mechanistic differentiator is that it inhibits the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), unlike rapamycin which primarily inhibits mTORC1 [5].
The following diagram illustrates the mTOR signaling pathway and where this compound acts.
As the diagram shows, this compound directly blocks the catalytic site of mTOR in both complexes [5] [6]:
This compound exhibits high potency and selectivity for mTOR. The table below compares its half-maximal inhibitory concentration (IC₅₀) against various kinases.
| Target | IC₅₀ Value | Notes |
|---|---|---|
| mTOR | 8 nM [4] [1] [5] | Cell-free assay |
| mTORC1 | 30 nM [1] [2] | |
| mTORC2 | 58 nM [1] [2] | |
| PI3K p110δ | 100 nM [1] [3] | >10-fold selectivity vs. mTOR |
| DNA-PK | 410 nM [1] [3] | |
| PI3K p110α/β/γ | 1.3 - 2.2 μM [1] [2] | >100-fold selectivity vs. mTOR |
Q1: Why does this compound inhibit cell proliferation more effectively than rapamycin? A1: Rapamycin partially inhibits mTORC1, primarily affecting S6K1 phosphorylation, while phosphorylation of 4E-BP1 is often resistant. This compound, as an ATP-competitive inhibitor, fully blocks mTORC1 kinase activity, leading to more complete dephosphorylation of both S6K1 and 4E-BP1. This results in a more potent suppression of cap-dependent translation and cell proliferation [5].
Q2: My stock solution of this compound has been through multiple freeze-thaw cycles. Could this affect my experimental results? A2: Yes, repeated freeze-thaw cycles can lead to compound degradation and activity loss. To ensure reliability, aliquot the stock solution into single-use vials upon preparation. This minimizes the number of freeze-thaw cycles and helps maintain stability over time [1].
Q3: Does this compound have any known off-target effects at common working concentrations? A3: this compound is highly selective for mTOR over most protein kinases. However, at higher concentrations (e.g., 100-fold above its IC₅₀ for mTOR), it may inhibit a small number of other kinases like PKCα. Using the lowest effective concentration and including appropriate controls is recommended to confirm that observed effects are due to mTOR inhibition [5].
The table below summarizes the primary biochemical targets and potency of this compound from cell-free assays [1] [2] [3].
| Target | IC50 (Half-Maximal Inhibitory Concentration) | Notes |
|---|---|---|
| mTOR | 8 nM | Primary target; ATP-competitive [1] [3] |
| mTORC1 | 30 nM | Inhibits phosphorylation of S6K and 4EBP1 [1] |
| mTORC2 | 58 nM | Inhibits phosphorylation of Akt at S473 [1] |
| PI3Kδ | 100-102 nM | ~10-12x selectivity over mTOR [1] [3] |
| DNA-PK | 408-410 nM | ~50x selectivity over mTOR [1] [3] |
| PI3Kα/β/γ | 1.3 - 2.2 µM | >100x selectivity over mTOR [1] [3] |
The following methodologies are cited in the literature for in vitro research with this compound.
This protocol is used to determine the anti-proliferative effects of this compound [1] [3].
This protocol is used to confirm target engagement and downstream signaling effects [1] [3].
These protocols are derived from studies in mouse models [1] [3].
This protocol assesses the compound's ability to inhibit its target in living organisms [1] [2].
This protocol evaluates the anti-tumor effect of this compound [3] [4].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low potency in cell-based assays | Poor cellular permeability or efflux. | Verify solubility and use fresh DMSO stock. Test a range of concentrations (nM to low µM). Confirm target engagement via Western blot. |
| Incomplete mTORC1 inhibition | Insufficient compound concentration or exposure time. | Increase concentration; ensure IC50 for mTORC1 (30 nM) is exceeded in culture medium. |
| Unexpected cell line sensitivity | Variable dependence on mTOR signaling; basal GSK3 activity. | Profile basal signaling and genetic background of cell lines. Higher GSK3 activity correlates with better response [5]. |
| Insufficient in vivo efficacy | Suboptimal dosing, bioavailability, or model selection. | Review formulation for oral bioavailability. Consider PK/PD study to measure drug levels and pathway modulation in tumors. |
Q1: What is the main advantage of this compound over Rapamycin? A1: Unlike Rapamycin, which only partially inhibits mTORC1, this compound is an ATP-competitive inhibitor that potently blocks both mTORC1 and mTORC2 signaling. This leads to a more comprehensive suppression of oncogenic signaling, including inhibition of Akt phosphorylation at Ser473, and often results in superior anti-proliferative and pro-apoptotic effects in cancer cells [5] [3] [4].
Q2: How should I prepare and store stock solutions of this compound? A2: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM). Stock solutions can be stored at -20°C for up to 3 months. Avoid multiple freeze-thaw cycles by aliquoting. For in vitro experiments, dilute the DMSO stock directly into the cell culture medium. The final DMSO concentration should typically not exceed 0.1-0.5% [6] [3].
Q3: Does this compound inhibit other kinases besides mTOR? A3: Yes, but with significant selectivity. At concentrations ~100-fold above its IC50 for mTOR, this compound can inhibit PI3Kδ, DNA-PK, and, to a lesser extent, some PKC isoforms. However, it demonstrates remarkable selectivity across a broad panel of over 200 other protein kinases [1] [4]. Researchers should be mindful of these off-target effects at higher concentrations.
The following diagram illustrates the key signaling pathways modulated by this compound.
1. What is the primary mechanism of action of Torkinib (PP242)? PP242 is a second-generation, ATP-competitive mTOR inhibitor (a "this compound") [1] [2]. Unlike first-generation rapalogs that only partially inhibit mTORC1, PP242 potently and selectively targets the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2 [1] [3] [4]. Its key differentiator is the effective inhibition of mTORC2, which prevents the phosphorylation of AKT at Ser473, a crucial site for its full activation [1] [5]. It also more completely inhibits mTORC1, effectively blocking cap-dependent translation [1].
2. What are the main documented mechanisms of resistance to PP242? The most significant characterized resistance mechanism is feedback activation of the MAPK/ERK pathway [6].
The following diagram illustrates this central resistance pathway.
While ERK feedback is prominent, broader PI3K/mTOR pathway knowledge suggests other potential resistance avenues.
3. How can I confirm ERK activation is causing resistance in my model? A combination of phospho-protein analysis and targeted inhibition is the standard approach.
4. What are the recommended combination strategies to overcome resistance? The most direct strategy, based on evidence, is to combine PP242 with inhibitors of the MAPK pathway.
The table below consolidates key quantitative information on PP242 from the search results for easy reference.
| Parameter | Value / Detail | Context / Notes | Source |
|---|---|---|---|
| IC₅₀ (mTOR) | 8 nM | Cell-free assay | [3] [9] |
| IC₅₀ (mTORC1) | 30 nM | [9] [4] | |
| IC₅₀ (mTORC2) | 58 nM | [9] [4] | |
| Key Resistance Mechanism | Feedback ERK activation | More potent than rapamycin in activating ERK | [6] |
| Tested Concentrations | 100 nM - 5 µM | Range used across various cell line studies | [6] [3] [7] |
| In Vivo Efficacy | Yes | Reduced tumor size/weight in colon cancer xenograft model | [7] |
Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, with an IC50 of 8 nM in cell-free assays. Unlike rapamycin (which only partially inhibits mTORC1), PP242 targets both mTOR complexes (mTORC1 and mTORC2) by binding directly to the kinase domain, making it a valuable tool for completely suppressing mTOR signaling. PP242 demonstrates remarkable selectivity, exhibiting >10-fold and >100-fold specificity for mTOR over PI3Kδ or PI3Kα/β/γ, respectively. This comprehensive technical guide provides detailed protocols, validation data, and troubleshooting resources for researchers working with this compound.
Primary Mechanisms and Research Applications: PP242 induces multifaceted cellular responses including cell cycle arrest, apoptosis induction, and autophagy activation. It potently inhibits cap-dependent translation by increasing 4EBP1-eIF4E binding more effectively than rapamycin. Research demonstrates its efficacy in impairing proliferation, metastasis, and angiogenesis in various cancer models, including gastric, breast, and blood cancers, through comprehensive inhibition of the PI3K/AKT/mTOR pathway.
Table 1: In vitro kinase inhibition profile of PP242 (IC50 values)
| Target | IC50 (nM) | Target | IC50 (nM) | Target | IC50 (μM) |
|---|---|---|---|---|---|
| mTOR | 8 | mTORC1 | 30 | p110γ | 1.27 μM |
| mTORC2 | 58 | p110δ | 100 | p110α | 1.96 μM |
| DNA-PK | 410 | PDGFR | 410 | p110β | 2.2 μM |
| PKCα | 49 | Hck | 1.2 μM | VEGFR2 | 1.5 μM |
PP242 exhibits remarkable selectivity when tested against 219 protein kinases, with significant inhibition (>80%) observed only for PKCα, RET, PKCβ, and JAK2(V617F) at concentrations 100-fold above its mTOR IC50 [1] [2]. This clean selectivity profile makes PP242 an excellent pharmacological tool for attributing cellular effects specifically to mTOR inhibition.
Table 2: Cellular efficacy of PP242 across various cancer cell lines
| Cell Line | Cancer Type | Assay | IC50/GI50 | Key Observations |
|---|---|---|---|---|
| p190 BM | Leukemia | Growth inhibition | 12 nM | Potent inhibition of transformed cells |
| SUP-B15 | Leukemia | Growth inhibition | 90 nM | Effective against BCR-Abl positive cells |
| K562 | CML | Growth inhibition | 85 nM | Myeloid leukemia suppression |
| HCT116 | Colorectal | Cell viability | 0.12 μM | PTEN-deficient model |
| SKOV3 | Ovarian | Growth inhibition | 0.49 μM | Solid tumor activity |
| PC3 | Prostate | Growth inhibition | 0.19 μM | Androgen-independent model |
| AGS | Gastric | Cell viability | 50-500 nM | Dose-dependent anti-metastatic effects |
| MDA-MB-231 | Breast (TNBC) | Cell viability | 0.15 μM | Reduces cancer stem cell sphere formation |
In cellular assays, PP242 typically demonstrates efficacy in the nanomolar to low micromolar range (0.05-5 μM), effectively inhibiting phosphorylation of both mTORC1 substrates (S6K, S6, 4E-BP1) and mTORC2 substrates (Akt Ser473) [1] [3]. The differential sensitivity between mTOR complexes is notable, with mTORC2 inhibition generally requiring slightly higher concentrations than mTORC1 inhibition.
Purpose: To validate direct mTOR kinase inhibition and determine compound IC50 values.
Reagents and Conditions:
Procedure:
Validation Tips: Include positive controls (rapamycin for mTORC1, if applicable) and negative controls (DMSO only). For selectivity validation, parallel assays against common off-target kinases (PKCα, PI3K isoforms) should be performed using the same methodology [1] [4] [2].
Purpose: To verify mTOR pathway inhibition in intact cells and determine optimal working concentrations.
Reagents and Cell Culture:
Procedure:
Interpretation: Effective mTORC1 inhibition typically occurs at lower PP242 concentrations (50-200 nM) than complete mTORC2 inhibition (200-500 nM). PP242 should demonstrate superior inhibition of 4E-BP1 phosphorylation and cap-dependent translation compared to rapamycin [1] [4] [2].
The following diagram illustrates the mTOR signaling pathway and PP242's mechanism of action:
Symptoms: Partial reduction in S6 phosphorylation but minimal effect on 4E-BP1 phosphorylation or Akt S473.
Solutions:
Symptoms: Excessive cell death at low concentrations, effects inconsistent with mTOR inhibition, or activity in mTOR-knockout models.
Solutions:
Symptoms: Strong pathway inhibition in Western blots but minimal functional effects, or discordance between different functional readouts.
Solutions:
Q1: What is the key advantage of PP242 over rapamycin?
A: PP242 provides complete mTOR inhibition by targeting both mTORC1 and mTORC2 through ATP-competitive binding, whereas rapamycin only partially inhibits mTORC1 and doesn't affect mTORC2. This is particularly important for suppressing Akt fully (via mTORC2 inhibition) and achieving more complete blockade of cap-dependent translation through 4E-BP1 dephosphorylation [2].
Q2: What are the recommended solvent and storage conditions for PP242?
A: PP242 should be dissolved in DMSO at stock concentrations ≤62 mg/mL (201 mM). For long-term storage, keep powder at -20°C (stable for 3 years) or -80°C. Stock solutions in DMSO should be stored at -80°C (1 year) or -20°C (6 months). Avoid repeated freeze-thaw cycles by aliquoting [4] [5].
Q3: What in vivo dosing regimens are effective for PP242?
A: In mouse models, effective dosing ranges from 5-60 mg/kg/day administered via oral gavage. Doses of 10-20 mg/kg/day significantly inhibit tumor growth in xenograft models. For administration, PP242 can be suspended in 0.5% carboxymethyl cellulose sodium (CMC-Na) to create a homogeneous suspension at ≥5 mg/mL [4] [6].
Q4: How does PP242 affect DNA repair pathways?
A: Recent RNAseq data indicates that PP242 treatment (0.8-10 μM for 72 hours) represses homologous recombination and Fanconi Anemia pathways while selectively downregulating high-fidelity but not error-prone DNA polymerases. This suggests additional anticancer mechanisms beyond direct growth control [7].
Q5: What critical off-target activities should researchers consider?
A: While highly selective, PP242 does inhibit PKCα (IC50 ≈ 49 nM) at concentrations close to its mTOR IC50. At higher concentrations (>1 μM), it may also affect RET, JAK2(V617F), and other kinases. Always include appropriate controls and use the lowest effective concentration for your biological system [1] [2] [8].
This technical guide provides comprehensive information for validating and troubleshooting PP242 experiments. The key to successful experimentation lies in proper validation of mTOR pathway inhibition in your specific model system through dose-response analysis of relevant phosphorylation endpoints, followed by careful interpretation of functional effects in the context of complete versus partial mTOR inhibition.
The different effects of PP242 and Rapamycin stem from how they inhibit the mTOR kinase. The following diagram outlines the mTOR signaling pathway and where each inhibitor acts.
As the diagram illustrates:
The broader mechanism of PP242 translates to superior efficacy in various experimental models.
| Cancer Cell Model | Key Experimental Findings | Reference |
|---|---|---|
| Various Leukemia Cells (8 lines) | PP242 suppressed short-term cell growth more potently than rapamycin. Rapamycin failed to suppress growth in two cell lines (DND-41, HEL). | [4] [6] |
| Multiple Myeloma Cells | PP242 inhibited TORC1/2 and induced greater anti-myeloma effect than rapamycin. However, PP242 potently activated feedback ERK signaling, a resistance mechanism. | [1] |
| Neuroblastoma Cells (RIST protocol) | ATP-competitive inhibitors (PP242, Torin-2) showed superior efficacy. Rapamycin's inhibition was "incomplete and leaky" compared to more potent ATP-competitive inhibitors. | [3] |
For researchers planning to compare these inhibitors, here are key methodological insights from the literature.
From a therapeutic development perspective, the choice between these inhibitor types involves trade-offs.
The following table summarizes the core characteristics and experimental data for PP242 and INK128, highlighting key differences in their biochemical profiles and research applications.
| Feature | Torkinib (PP242) | INK128 (MLN0128) |
|---|---|---|
| Primary Target & Mechanism | ATP-competitive mTOR kinase inhibitor [1] [2] [3] | ATP-competitive mTOR kinase inhibitor [4] [5] [2] |
| IC₅₀ for mTOR | 8 nM (cell-free assay) [1] [3] | <1 nM (sub-nanomolar, cell-free assay) [2] |
| Inhibition of mTORC1/mTORC2 | Inhibits both; IC₅₀: 30 nM (mTORC1), 58 nM (mTORC2) [3] | Potently inhibits both complexes [4] [5] [2] |
| Key Selectivity | >10-100 fold selective for mTOR over PI3K isoforms; also inhibits DNA-PK (IC₅₀ = 410 nM) [1] [2] [3] | High selectivity against a broad panel of >400 kinases; improved pharmaceutical properties [2] |
| In Vivo Pharmacokinetics | Used in preclinical mouse models [6] [2] | Orally bioavailable; favorable pharmacokinetics; used in clinical trials [4] [2] |
| Reported Research Applications | Induces apoptosis and inhibits proliferation/metastasis in gastric cancer cells [6]; overcomes stroma-induced chemoresistance in leukemia [2] | Radiosensitizer in pancreatic carcinoma [4]; synergizes with doxorubicin in neuroblastoma [5]; antitumor activity in multiple myeloma [2] |
Here is a summary of pivotal experimental findings and methodologies from the literature that underscore the applications and efficacy of these inhibitors.
The following workflows summarize the core methodologies used in the cited studies to evaluate the effects of these mTOR inhibitors.
This diagram illustrates the mechanism of action of ATP-competitive inhibitors like PP242 and INK128 within the context of the mTOR signaling network.
This table summarizes the key biochemical properties and selectivity of Torkinib (PP242) and Torin1.
| Property | This compound (PP242) | Torin1 |
|---|---|---|
| Primary Target | mTOR (ATP-competitive) [1] [2] [3] | mTOR (ATP-competitive) [4] |
| mTOR IC₅₀ | 8 nM [1] [2] [3] | Information missing from search results |
| mTORC1 IC₅₀ | 30 nM [2] [3] | Potently inhibits mTORC1 [4] |
| mTORC2 IC₅₀ | 58 nM [2] [3] | Potently inhibits mTORC2 [4] |
| Key Selectivity | >10-100 fold selective for mTOR over PI3Kα/β/γ/δ [1] [5] | One of the first highly selective, non-rapalog-derived mTOR inhibitors [4] |
| Other Kinase Targets (IC₅₀) | p110δ (0.10 μM), DNA-PK (0.41 μM), PDGFR (0.41 μM) [1] | Information missing from search results |
Both compounds are ATP-competitive inhibitors, but they achieve potent inhibition of both mTOR complexes through different chemical structures and binding characteristics.
The following diagram illustrates the mTOR signaling pathway and the mechanism of these inhibitors.
The distinct inhibitory profiles of this compound and Torin1 lead to different downstream biological effects, as demonstrated in various experimental models.
For researchers looking to implement these studies, here are summarized protocols from the literature.
Kinase Assay for mTOR Inhibition [1]:
Cell Proliferation Assay (e.g., in MEFs) [1] [2]:
To help you design and interpret experiments, here is a summary of key experimental findings and common methodologies.
| Aspect | Torkinib (PP242) | Rapamycin |
|---|---|---|
| Typical Working Concentrations | Low nanomolar to low micromolar range (e.g., 40 nM - 5 µM) [1] | Often used in nanomolar range (e.g., 20 nM) [2] |
| Incubation Time | Effects can be seen from 30 minutes [1] | Short-term (1-3h) inhibition, with recovery studies over 24h [3] |
| Key Read-Outs | • Immunoblot for p-4E-BP1 (T37/46, T70, S65) [3] • m7GTP pull-down to assess eIF4E binding [4] • Cap-dependent translation reporter assays [3] | • Immunoblot for p-4E-BP1 (T37/46) [3] • m7GTP pull-down assay [5] • Parallel assessment of p-S6K (T389) as a marker of complete mTORC1 inhibition [3] | | Reported IC₅₀/ Efficacy | IC₅₀ of 8 nM (cell-free) [1]; induces apoptosis at 100-200 nM in various cell lines [1] | Inhibits p-S6K at low nM doses; fails to fully dephosphorylate 4E-BP1 in many cell lines [3] |
The different effects of these inhibitors stem from their distinct mechanisms of action, as illustrated in the following pathway:
As the diagram shows:
Choosing between these inhibitors depends heavily on your research goals.
The table below summarizes a comparison of PP242 with other selected mTOR inhibitors, highlighting key differences.
| Inhibitor Name | Primary Target(s) | Key Differentiating Features & Experimental Context | Reported IC₅₀ (mTOR) |
|---|
| Torkinib (PP242) [1] [2] [3] | mTORC1 & mTORC2 | - First selective this compound; widely used as a research tool. [2]
Understanding how these inhibitors work requires a look at the mTOR signaling pathway.
The following diagram illustrates the pathway and sites of inhibition:
The superiority of PP242 over rapamycin and its research utility are demonstrated by several key experimental observations:
If you are planning experiments with PP242, here are summaries of common protocols from the cited literature.
1. Cell-Based Inhibition Assay [1]
2. Analysis of mTOR Pathway Inhibition by Western Blot [4] [1] [6]
3. In Vivo Efficacy Study [1] [2]
PP242 serves as a critical tool compound in mTOR research. Its primary advantages are its selectivity for mTOR over PI3Ks and its comprehensive inhibition of both mTORC1 and mTORC2, leading to more profound cellular effects than rapamycin.
However, its role is also contextual. Newer TORKinibs like INK128 were developed from PP242 with improved drug properties for clinical translation [2], while clinical-stage inhibitors like AZD8055 and OSI-027 are being evaluated in humans [2] [6]. Therefore, while PP242 remains excellent for foundational in vitro and proof-of-concept in vivo studies, selecting an inhibitor should align with your specific research goals, whether for basic mechanism exploration or pre-clinical drug development.
| Cancer Type | Experimental Model | Key Findings (In vitro) | Key Findings (In vivo) |
|---|
| Colon Cancer | LS174T cell-induced xenograft mouse model [1] | N/A | • Significant reduction in tumor size and weight after 3-week treatment [1]. • Altered energy and lipid metabolism in tumor tissues [1]. | | Gastric Cancer | AGS, MKN45, MKN28, KATO3, N87, SGC7901 cell lines [2] | • Inhibited cell proliferation (IC~50~: 50-500 nM) [2]. • Suppressed cell migration and invasion [2]. • Inhibited phosphorylation of PI3K/AKT/mTOR pathway components [2]. | N/A | | Leukemia | Primary AML cells, p190-transformed murine BM, SUP-B15, K562 cells [3] | • Inhibited mTOR signaling, induced apoptosis (GI~50~ in nM range for some lines) [3]. | • Delayed leukemia onset in mouse models [3]. • Induced leukemia regression by inhibiting mTORC1/2 [3]. | | Other Solid Tumors | SKOV3 (Ovarian), PC3 (Prostate), 786-O (Renal), U87 (Glioblastoma) cell lines [3] | • Inhibited cell growth (GI~50~: 0.19 - 2.13 µM) [3]. | • Inhibited growth of 8226 myeloma cells in mice [3]. |
PP242 is an ATP-competitive inhibitor that selectively targets the kinase domain of mTOR. Its primary mechanism is the simultaneous inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which distinguishes it from first-generation inhibitors like rapamycin that only partially inhibit mTORC1 [1] [2] [4]. The signaling pathway below illustrates how PP242 exerts its effects.
This dual inhibition leads to:
To help you evaluate and potentially replicate the findings, here are the methodologies used in the key studies.
| Experiment Type | Key Protocol Details | Reference Model |
|---|
| In Vitro Proliferation (Cell Viability) | • Assay: Cell Counting Kit-8 (CCK-8). • Procedure: Cells plated in 96-well plates, treated with PP242 (DMSO solution) for 24-48 hours. WST-8 solution added, incubated, and absorbance measured at 450 nm. • Analysis: IC~50~ calculated from dose-response curves [2]. | Gastric cancer cell lines [2] | | In Vitro Metastasis (Migration/Invasion) | • Wound-Healing Assay: A wound created with a pipette tip in a confluent cell monolayer. Wound closure monitored after PP242 treatment. • Transwell Invasion Assay: Cells placed in Matrigel-coated upper chamber; cells migrating through membrane after PP242 treatment are counted [2]. | Gastric cancer AGS cells [2] | | In Vivo Efficacy (Xenograft Model) | • Model: Mice with right-flank LS174T (colon cancer) cell-induced tumors. • Dosing: PP242 administered for 3 weeks. • Evaluation: Tumor volume measured with calipers every two days; tumor weight measured after sacrifice [1]. | LS174T colon cancer xenograft [1] | | Mechanism (Western Blot) | • Cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membranes. • Membranes probed with primary antibodies against p-AKT (S473), t-AKT, p-p70S6K, t-p70S6K, etc., followed by HRP-conjugated secondary antibodies. • Detection via enhanced chemiluminescence [2]. | Various cancer cell lines [2] |
A key advantage of PP242 over first-generation mTOR inhibitors like rapamycin (and its analogs, rapalogs) is its broader mechanism of action.
| Feature | PP242 (Second-Gen, ATP-competitive) | Rapamycin/Rapalogs (First-Gen, Allosteric) |
|---|---|---|
| Target | Directly inhibits kinase activity of both mTORC1 and mTORC2 [2] [3] | Primarily inhibits only mTORC1 (can partially inhibit mTORC2 with prolonged exposure, but inefficiently) [1] [2] |
| Effect on AKT | Suppresses phosphorylation of AKT at S473 (by mTORC2), reducing its survival signal [3] | May induce strong feedback loops that hyperactivate AKT, potentially compromising anticancer efficacy [2] |
| Antiproliferative Effect | More effective at blocking cell proliferation and cap-dependent translation [2] [3] | Less effective anti-proliferative effect compared to PP242 [3] |
The core value of PP242 lies in its ability to bind directly to the ATP-binding site of mTOR, leading to complete inhibition of its kinase activity. The diagram below illustrates its mechanism and the critical functional difference compared to rapamycin.
As the diagram shows, unlike rapamycin, PP242 directly and completely inhibits the kinase activity of both mTOR complexes [1]. This leads to a more profound suppression of downstream signaling, resulting in enhanced inhibition of cap-dependent translation and stronger anti-proliferative effects in cells [2] [1].
The following table summarizes the key quantitative data that validates PP242's potency and selectivity against mTOR and related kinases from cell-free assays [2] [3] [4].
Table 1: In Vitro Inhibitory Activity (IC₅₀) of PP242
| Target Kinase | IC₅₀ Value | Selectivity vs. mTOR |
|---|---|---|
| mTOR | 8 nM | - |
| mTORC1 | 30 nM | - |
| mTORC2 | 58 nM | - |
| PI3K p110δ | 100 nM | >10-fold |
| DNA-PK | 410 nM | >50-fold |
| PDGFR | 410 nM | >50-fold |
| PI3K p110γ | 1.3 µM | >100-fold |
| PI3K p110α | 2.0 µM | >100-fold |
| PI3K p110β | 2.2 µM | >100-fold |
PP242 demonstrates remarkable selectivity, inhibiting only a few other kinases when tested at concentrations 100-fold above its IC₅₀ for mTOR [2] [1]. This clean profile makes it a valuable tool for attributing observed cellular effects specifically to mTOR inhibition.
PP242's activity has been extensively validated across various cellular and animal models. The table below outlines key experimental findings.
Table 2: Key Experimental Findings from Biological Models
| Model System | Experimental Findings | Reference |
|---|---|---|
| BT549 Cells | Dose-dependent (0.04-10 µM) inhibition of Akt, p70S6K, and S6 phosphorylation. | [2] |
| Primary MEFs | More potent inhibition of cell proliferation and 4EBP1 phosphorylation than rapamycin. | [2] [1] |
| p190-BCR-ABL transformed murine BM cells | GI₅₀ = 12 nM; oral administration (60 mg/kg/day) delayed leukemia onset in mice. | [2] |
| Multiple Myeloma Cells (e.g., 8226) | More effective than rapamycin at inducing cytoreduction and apoptosis; inhibited tumor growth in mice. | [2] |
| Various Solid Tumor Cell Lines | Inhibited growth of SKOV3, PC3, 786-O, and U87 cells with GI₅₀ values ranging from 0.19 to 2.13 µM. | [2] |
| C57BL/6 Mice | In vivo inhibition of Akt S473 and T308 phosphorylation in metabolic tissues (fat, liver). | [2] [3] |
For researchers looking to replicate these studies, here are detailed methodologies for key experiments cited in the data.
1. In Vitro mTOR Kinase Assay [2]
2. Cell Proliferation Assay (e.g., in MEFs) [2] [4]
3. In Vivo Efficacy and Target Engagement [2] [4]
When comparing PP242 to other inhibitors, particularly rapamycin, its primary advantages for research include:
| Feature | Torkinib (PP242) | BEZ-235 (NVP-BEZ235) |
|---|---|---|
| Inhibitor Class | 2nd generation; ATP-competitive mTOR kinase inhibitor [1] [2] | 3rd generation; Dual PI3K/mTOR inhibitor [3] [2] |
| Primary Target | mTOR kinase domain (inhibits both mTORC1 & mTORC2) [1] [2] | ATP-binding clefts of PI3K and mTOR (inhibits PI3K, mTORC1 & mTORC2) [3] [4] |
| Key Molecular Effects | Decreases p-AKT(Ser473) & p-4E-BP1 [5] [1] | Decreases p-AKT, p-S6, p-4E-BP1; more potent & sustained pathway suppression [5] [1] [4] |
| Anti-Proliferation | Effective, but generally less potent than BEZ-235 [1] [6] | Highly effective; superior to PP242 & Rapamycin in multiple cancers [1] [6] [4] |
| Apoptosis Induction | Induces apoptosis [1] [2] | Strongly induces apoptosis; often superior to PP242 [1] [2] [4] |
| Other Cellular Effects | Inhibits cell invasion [1] | Potently induces autophagy; inhibits invasion & significantly alters cell morphology (↓volume, ↑shape regularity) [3] [4] |
| Reported Efficacy Order | NVP-BEZ235 > PP242 > Rapamycin (in RCC models) [1] [6] | NVP-BEZ235 > PP242 > Rapamycin (in RCC & MM models) [1] [6] [4] |
The core difference lies in their target spectrum. BEZ235 provides broader signaling pathway inhibition by targeting both PI3K and mTOR.
Experimental evidence from various cancer models highlights the comparative potency of these inhibitors.
A study on MEWO melanoma cells showed that mTOR inhibitors, particularly third-generation ones like BEZ235, significantly altered cell morphology—reducing optical thickness, optical volume, and roughness—and inhibited the cell invasion process. These morphological changes are suggested as potential diagnostic and prognostic factors for treatment response [3] [7].
For researchers looking to replicate or adapt these studies, here are summaries of key methodologies from the cited literature.
However, the choice between them depends on the specific research context. PP242 remains a valuable tool for selectively studying the effects of mTOR kinase inhibition without PI3K blockade. In contrast, BEZ235 is a stronger candidate in scenarios where maximal pathway suppression or targeting of PI3K is the primary goal.
The table below summarizes the core characteristics of Torkinib (PP242) alongside other classes of mTOR inhibitors.
| Inhibitor / Class | Example Compounds | Primary Target(s) | Mechanism of Action | Reported Potency (IC50) | Key Differentiating Features |
|---|
| This compound (PP242) [1] [2] | PP242, PP30 | mTORC1 & mTORC2 | ATP-competitive kinase inhibition [3] [2] | mTOR: 8 nM mTORC1: 30 nM mTORC2: 58 nM [1] | • Superior suppression of rapamycin-resistant mTORC1 functions (e.g., 4E-BP1 phosphorylation) [2]. • Inhibits Akt by blocking mTORC2-mediated phosphorylation at S473 [2]. | | First-Generation (Rapalogs) [3] [4] | Rapamycin (Sirolimus), Everolimus, Temsirolimus | mTORC1 (mTORC2 with prolonged exposure) [3] | Allosteric inhibition via FKBP12-rapamycin binding (FRB) domain [3] | N/A (non-ATP-competitive) | • Partial mTORC1 inhibition; ineffective against mTORC2 [3]. • Can induce feedback loop leading to AKT activation [3] [4]. • Primarily cytostatic [3]. | | Dual PI3K/mTOR Inhibitors [3] | PI-103, BEZ-235, GDC-0980 | PI3K isoforms, mTORC1, mTORC2 | ATP-competitive kinase inhibition [3] | Varies by compound (e.g., BEZ-235: ~5 nM for PI3K & mTOR [3]) | • Broader pathway inhibition but higher potential for off-target toxicity due to PI3K inhibition [3] [5]. | | Second-Generation mTOR Inhibitors (Selective) [3] | AZD8055, INK128, OSI-027 | mTORC1 & mTORC2 | ATP-competitive kinase inhibition [3] | Varies by compound (e.g., INK128: 1 nM [3]) | • High selectivity for mTOR over PI3K (>100 to >1000-fold) [3]. • Designed to overcome limitations of rapalogs and dual inhibitors. |
To help you contextualize the data on PP242, here are summaries of key experimental methodologies from foundational studies.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the distinct mechanisms of action for different inhibitor classes.
The data indicates several critical considerations for your work: